4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWHPXCWJLQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306513 | |
| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36707-00-3 | |
| Record name | NSC177223 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Proposed Synthesis of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway for the novel pyrido[2,3-d]pyrimidine C-nucleoside analogue, 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide. As no direct synthesis for this specific compound has been reported in the literature, this guide provides a comprehensive, multi-step strategy based on established methodologies for the synthesis of the pyrido[2,3-d]pyrimidine core, its subsequent glycosylation, and functional group interconversions. The proposed route is primarily informed by the seminal work on the synthesis of related pyrido[2,3-d]pyrimidine nucleosides. This document is intended to serve as a foundational resource for researchers aiming to synthesize this and structurally similar molecules.
Proposed Retrosynthetic Analysis
The target molecule is a C-nucleoside analogue featuring a pyrido[2,3-d]pyrimidine core. The retrosynthetic analysis reveals three key stages:
-
Functional Group Interconversion: Introduction of the 4-amino group, potentially from a 4-chloro or 4-oxo precursor.
-
Glycosylation: Attachment of the protected ribofuranosyl moiety to the N-8 position of the pyrido[2,3-d]pyrimidine ring system.
-
Heterocycle Formation: Construction of the core pyrido[2,3-d]pyrimidine-5-one ring.
Proposed Synthetic Pathway
The forward synthesis is envisioned to proceed through the following key steps:
Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core
This initial phase focuses on constructing the bicyclic heteroaromatic system. A plausible approach involves the condensation of a suitably substituted pyrimidine with a three-carbon unit, followed by cyclization.
Step 2: Chlorination of the 4-oxo Position
To facilitate the introduction of the 4-amino group, the 4-oxo functionality can be converted to a more reactive 4-chloro group.
Step 3: N-Glycosylation
The protected ribofuranosyl moiety is introduced at the N-8 position of the pyrido[2,3-d]pyrimidine core.
Step 4: Amination of the C-4 Position
The 4-chloro group is displaced with an amino group.
Step 5: Deprotection
The protecting groups on the ribofuranosyl moiety are removed to yield the final product.
Experimental Protocols (Proposed)
The following are proposed experimental protocols for the key transformations, based on analogous reactions reported in the literature. Optimization of these conditions will be necessary.
Synthesis of 4-Hydroxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
This procedure is adapted from the general principles of constructing the pyrido[2,3-d]pyrimidine ring.
-
Reaction: Condensation of 4-aminouracil with diethyl ethoxymethylenemalonate followed by thermal cyclization and amidation.
-
Reagents and Solvents: 4-aminouracil, diethyl ethoxymethylenemalonate, diphenyl ether, ammonia.
-
Procedure:
-
A mixture of 4-aminouracil and diethyl ethoxymethylenemalonate is heated to reflux in a high-boiling solvent such as diphenyl ether.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product, the ethyl ester precursor, is collected by filtration.
-
The isolated ester is then treated with a solution of ammonia in an appropriate solvent (e.g., ethanol) in a sealed vessel at elevated temperature to form the carboxamide.
-
The product is isolated by filtration and purified by recrystallization.
-
Chlorination of 4-Hydroxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
-
Reaction: Conversion of the 4-hydroxyl group to a 4-chloro group.
-
Reagents and Solvents: Phosphorus oxychloride (POCl₃), N,N-dimethylaniline.
-
Procedure:
-
The 4-hydroxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide is suspended in an excess of phosphorus oxychloride.
-
A catalytic amount of N,N-dimethylaniline is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized.
-
The resulting solid is collected by filtration, washed with water, and dried to yield the 4-chloro derivative.
-
N-8 Glycosylation
This step involves the coupling of the pyrido[2,3-d]pyrimidine core with a protected ribose derivative. A silyl-Hilbert-Johnson type reaction is a plausible approach.
-
Reaction: N-glycosylation of the 4-chloro-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide.
-
Reagents and Solvents: 4-chloro-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, N,O-bis(trimethylsilyl)acetamide (BSA), trimethylsilyl trifluoromethanesulfonate (TMSOTf), anhydrous acetonitrile.
-
Procedure:
-
The pyrido[2,3-d]pyrimidine is suspended in anhydrous acetonitrile, and BSA is added to silylate the molecule in situ.
-
The protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is added to the mixture.
-
The reaction is cooled, and a catalytic amount of TMSOTf is added.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched and the product is purified by column chromatography.
-
Amination of the 4-Chloro Position
-
Reaction: Nucleophilic aromatic substitution of the 4-chloro group.
-
Reagents and Solvents: 4-chloro-8-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide, ammonia solution (e.g., in methanol or dioxane).
-
Procedure:
-
The 4-chloro compound is dissolved in a suitable solvent such as dioxane.
-
The solution is saturated with ammonia gas at low temperature or treated with a concentrated solution of ammonia in methanol.
-
The reaction is heated in a sealed tube.
-
The progress is monitored by TLC.
-
After completion, the solvent is evaporated, and the product is purified by chromatography.
-
Deprotection of the Ribosyl Moiety
-
Reaction: Removal of the benzoyl protecting groups.
-
Reagents and Solvents: Sodium methoxide in methanol.
-
Procedure:
-
The protected nucleoside is dissolved in anhydrous methanol.
-
A catalytic amount of sodium methoxide solution is added.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Once the deprotection is complete, the reaction is neutralized with an acidic resin.
-
The resin is filtered off, and the solvent is evaporated.
-
The final product is purified by recrystallization or chromatography.
-
Data Presentation
As this is a proposed synthesis, experimental quantitative data is not available. The following table provides a template for recording such data as it is generated.
| Step | Reaction | Starting Material (mass, mol) | Reagents (equivalents) | Product (mass, mol) | Yield (%) | Analytical Data (e.g., ¹H NMR, MS) |
| 1 | Heterocycle Formation | |||||
| 2 | Chlorination | |||||
| 3 | N-Glycosylation | |||||
| 4 | Amination | |||||
| 5 | Deprotection |
Visualizations
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target molecule.
Experimental Workflow for N-Glycosylation
Caption: Key steps in the proposed N-glycosylation reaction.
Conclusion
This technical guide presents a feasible, albeit proposed, synthetic route to this compound. The strategy relies on established chemical transformations for the synthesis of the pyrido[2,3-d]pyrimidine core and its subsequent modification and glycosylation. The provided experimental outlines serve as a starting point for laboratory investigation. Significant process development and optimization will be required to achieve a viable and efficient synthesis of the target compound. This guide is intended to facilitate further research and development in the area of novel nucleoside analogues.
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
Disclaimer: Publicly available, detailed experimental data specifically for "4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide" is limited. This guide provides a comprehensive overview of the anticipated physicochemical properties and relevant experimental methodologies based on the analysis of its structural motifs and data from closely related pyrido[2,3-d]pyrimidine derivatives. The information herein is intended to serve as a foundational resource for researchers and drug development professionals.
Chemical Identity and Structure
The compound is a complex heterocyclic molecule. Its systematic name reveals key structural features:
-
Core Nucleus: A pyrido[2,3-d]pyrimidine ring system, which is a bicyclic heterocycle containing a pyridine ring fused to a pyrimidine ring. This core is found in numerous biologically active compounds.
-
Key Substituents:
-
An amino group at position 4.
-
An oxo group at position 5.
-
A carboxamide group at position 6.
-
A ribofuranosyl group at position 8. The term "[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]" is the systematic IUPAC name for a five-membered sugar ring, most commonly ribose in its furanose form, which is a fundamental component of nucleosides.
-
The presence of the ribofuranosyl moiety suggests that this molecule is a nucleoside analog. These analogs are a critical class of compounds in pharmaceutical development, often exhibiting antiviral or anticancer properties.
Anticipated Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C13H15N5O7 | Calculated based on the chemical structure. |
| Molecular Weight | ~369.3 g/mol | Calculated based on the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Common for similar nucleoside analogs. |
| Solubility | Expected to have moderate to good aqueous solubility. Poor solubility in non-polar organic solvents. | The ribofuranosyl group contains multiple hydroxyl groups, and the core has several nitrogen atoms capable of hydrogen bonding, enhancing water solubility. |
| pKa | Multiple pKa values are expected. The amino group will be basic, while the amide and hydroxyl groups will be weakly acidic. | The heterocyclic nitrogens and the exocyclic amino group will have distinct basic pKa values. The hydroxyl groups of the sugar moiety will have acidic pKa values at a high pH. |
| LogP | Expected to be low (likely negative). | The high number of polar functional groups (hydroxyls, amides, amines) suggests a hydrophilic nature. |
| Melting Point | Expected to be relatively high, likely with decomposition. | The extensive hydrogen bonding network within the crystal lattice of such polar molecules typically results in a high melting point. |
| Hydrogen Bond Donors | 6 | From the amino group, amide, and hydroxyl groups. |
| Hydrogen Bond Acceptors | 9 | From the nitrogen atoms in the rings, the carbonyl oxygen, the amide oxygen, and the hydroxyl oxygens. |
Experimental Protocols for Physicochemical Characterization
The following are standard experimental methodologies that would be employed to determine the key physicochemical properties of this compound.
Determination of Aqueous Solubility
A standard shake-flask method (OECD Guideline 105) would be appropriate.
-
Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The HPLC method would first need to be validated for linearity, accuracy, and precision.
Determination of pKa
Potentiometric titration or UV-spectrophotometric methods are commonly used.
-
Sample Preparation: A precise amount of the compound is dissolved in water or a co-solvent system if aqueous solubility is limited.
-
Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Analysis: The pKa values are determined from the inflection points of the resulting titration curve. Specialized software is often used to analyze the data and deconvolve overlapping pKa values.
Determination of Melting Point
Differential Scanning Calorimetry (DSC) is the preferred method for accurate determination and to observe any decomposition.
-
Sample Preparation: A small, accurately weighed amount of the dry, crystalline compound is placed in an aluminum DSC pan.
-
Instrumentation: The sample and a reference pan are placed in the DSC instrument.
-
Thermal Program: The temperature is increased at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The shape of the peak can also provide information about purity and potential decomposition.
Workflow and Visualization
The synthesis of a complex molecule like a pyrido[2,3-d]pyrimidine nucleoside analog typically involves a multi-step process. A generalized workflow for the synthesis and purification is depicted below.
Caption: A generalized workflow for the synthesis and purification of a nucleoside analog.
Conclusion
While specific experimental data for this compound is not widely published, its structural components provide a strong basis for predicting its physicochemical properties. It is expected to be a polar, water-soluble molecule with multiple hydrogen bonding capabilities, characteristic of nucleoside analogs. The experimental protocols outlined in this guide represent the standard methodologies that would be used for its full physicochemical characterization, which is a critical step in the drug discovery and development process. Further research and publication are needed to provide definitive quantitative data for this specific compound.
"CAS number for 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide"
Technical Guide: 4-Amino-5-oxopyrido[2,3-d]pyrimidine Nucleoside Analogues
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide" is not well-documented in publicly available scientific literature, and a corresponding CAS number could not be identified. This guide will therefore focus on a closely related and well-characterized analogue, 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine , to provide a representative technical overview of this class of compounds.
Core Compound Information
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry due to its structural similarity to purines, making it a key component in the design of various therapeutic agents.[1] Nucleoside analogues derived from this scaffold have shown significant potential as anticancer agents.[2][3] This guide details the synthesis, biological activity, and potential mechanisms of action for a representative compound from this class.
Compound: 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine Molecular Formula: C12H14N4O5 Core Structure: Pyrido[2,3-d]pyrimidine
Quantitative Data
The following table summarizes the in vitro cytotoxicity of 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine against various cell lines.
| Cell Line | Cell Type | EC50 (µM) | Reference |
| HTB-81 | Human Prostate Cancer | 0.06 - 0.08 | [2][3] |
| B16 | Mouse Melanoma | 0.06 - 0.08 | [2][3] |
| NHF | Normal Human Fibroblasts | 0.06 - 0.08 | [2][3] |
EC50: The concentration of a drug that gives a half-maximal response.
Experimental Protocols
Synthesis of 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine
The synthesis of the title compound is achieved through a multi-step process starting from 2-Amino-3-cyano-4-methoxypyridine.[2][3]
Step 1: Synthesis of 4-amino-5-oxopyrido[2,3-d]pyrimidine (the aglycone)
-
2-Amino-3-cyano-4-methoxypyridine is converted to the corresponding 4-amino derivative.
-
Subsequent cyclization yields the 4-amino-5-oxopyrido[2,3-d]pyrimidine base.
Step 2: Glycosylation
-
The prepared 4-amino-5-oxopyrido[2,3-d]pyrimidine is silylated to enhance its reactivity.
-
The silylated base is then condensed with a 1-O-acetylated pentose sugar derivative (in this case, a protected ribose).
-
This reaction is typically carried out in the presence of a Lewis acid catalyst.
Step 3: Deprotection
-
The protecting groups on the sugar moiety are removed to yield the final nucleoside analogue, 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine.[2][3]
In Vitro Cytotoxicity Assay
The cytotoxicity of the synthesized compounds is evaluated using a standard cell proliferation assay.
-
Cell Culture: Human prostate cancer (HTB-81), mouse melanoma (B16), and normal human fibroblast (NHF) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with fresh medium containing the serially diluted compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The EC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine.
Experimental Workflow: Cytotoxicity Assay
References
"in vitro cytotoxicity of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide"
Disclaimer: Publicly available research data specifically detailing the in vitro cytotoxicity of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide is not available at this time. This technical guide therefore focuses on the reported cytotoxic activities of closely related 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleoside analogues, providing a comprehensive overview of their potential as cytotoxic agents based on existing literature.
This document is intended for researchers, scientists, and professionals in the field of drug development and oncology. It summarizes key quantitative data, outlines detailed experimental protocols for cytotoxicity assessment, and visualizes relevant workflows and biological pathways.
Quantitative Cytotoxicity Data
The cytotoxic potential of several 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides has been evaluated against various cancer cell lines and normal human fibroblasts. The data, presented as EC50 values (the concentration of a drug that gives a half-maximal response), is summarized in the table below.
| Compound ID | Compound Name | Cell Line | Cell Type | EC50 (µM) |
| 1b | 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine | HTB-81 | Human Prostate Cancer | 0.06 - 0.08 |
| B16 | Mouse Melanoma | 0.06 - 0.08 | ||
| NHF | Normal Human Fibroblasts | 0.06 - 0.08 | ||
| 2b | 4-amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidine | HTB-81 | Human Prostate Cancer | 0.73 |
| B16 | Mouse Melanoma | >20 | ||
| NHF | Normal Human Fibroblasts | >20 |
Data extracted from "Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides" published in the Journal of Medicinal Chemistry.[1]
Note: Compound 1b demonstrated high potency across all tested cell lines, indicating a lack of selectivity between cancerous and normal cells. In contrast, compound 2b showed selective cytotoxicity against the human prostate cancer cell line HTB-81, with an in vitro selectivity index of 28.[1]
Experimental Protocols: In Vitro Cytotoxicity Assessment
The following protocol describes a standard method for determining the in vitro cytotoxicity of a compound using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
Materials and Reagents
-
Human cancer cell lines (e.g., HTB-81, B16) and a normal human cell line (e.g., NHF)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleoside analogues)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).
-
Incubate the plates for a further 24 to 72 hours.
-
-
MTT Assay:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the EC50 value using a suitable statistical software package.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for cytotoxicity testing and a proposed signaling pathway for the induction of apoptosis by nucleoside analogues.
Caption: Experimental workflow for in vitro cytotoxicity determination using the MTT assay.
Caption: Proposed intrinsic apoptosis signaling pathway induced by nucleoside analogues.
Mechanism of Action and Signaling Pathways
While the precise signaling pathways for the specific compound are unconfirmed, nucleoside analogues generally exert their cytotoxic effects by interfering with nucleic acid synthesis.[1] These compounds can be incorporated into DNA during replication or repair, leading to chain termination and the induction of DNA damage.
This damage can trigger cell cycle arrest and apoptosis, often through the intrinsic (mitochondrial) pathway.[2] Key events in this pathway include:
-
Activation of p53: In response to DNA damage, the tumor suppressor protein p53 is activated.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated p53 can upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins create pores in the mitochondrial outer membrane.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9, forming a complex known as the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases, such as caspase-3. These caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Some pyrido[2,3-d]pyrimidine derivatives have also been shown to act as kinase inhibitors, targeting enzymes like PIM-1 kinase, which are involved in cell survival and proliferation. Inhibition of such kinases can also lead to the induction of apoptosis.
References
Preliminary Biological Screening of Oxopyrido[2,3-d]pyrimidine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxopyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic framework that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As analogs of quinazolines and pteridines, these compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1] This technical guide provides a comprehensive overview of the preliminary biological screening of novel oxopyrido[2,3-d]pyrimidine compounds, focusing on their evaluation as potential therapeutic agents. The guide details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows.
Anticancer Activity
Oxopyrido[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for cancer cell proliferation and survival. Notably, they have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of various oxopyrido[2,3-d]pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
| Compound | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | A-549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| Doxorubicin | - | - | - | 12.8 | - | [2] |
| Compound 6b | Potent | Potent | - | - | - | [2] |
| Compound 6e | Potent | Potent | - | - | - | [2] |
| Compound 8d | Potent | Potent | - | - | - | [2] |
| Compound 52 | Low Activity | 6.6 | Low Activity | 7.0 | Significant Activity | [1] |
| Compound 53 | Low Activity | - | Low Activity | 5.9 | Significant Activity | [1] |
| Compound 60 | Low Activity | 5.47 | Low Activity | 6.9 | Significant Activity | [1] |
| Compound 7a | - | - | - | - | Potent | [3] |
| Compound 7d | - | - | - | - | Potent | [3] |
| Compound 9a | - | - | - | - | Potent | [3] |
| Compound 9d | - | - | - | - | Potent | [3] |
Note: "Potent" and "Significant Activity" are used where specific IC50 values were not provided in the source material but the activity was highlighted as significant.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, A-549, HCT-116, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the oxopyrido[2,3-d]pyrimidine compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanism of Action
Certain oxopyrido[2,3-d]pyrimidine derivatives have been designed as irreversible inhibitors of EGFR, particularly the T790M mutant which is responsible for acquired resistance to first-generation tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC).[4][5] These compounds typically contain a reactive group that forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to its irreversible inactivation.
Caption: EGFR signaling pathway and its inhibition by oxopyrido[2,3-d]pyrimidines.
Oxopyrido[2,3-d]pyrimidines can also induce apoptosis by inhibiting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.[2] Inhibition of the CDK4/6-cyclin D complex prevents the phosphorylation of the retinoblastoma protein (Rb), leading to G1 phase cell cycle arrest and subsequent apoptosis. This can be mediated through both intrinsic and extrinsic apoptotic pathways.
Caption: CDK inhibition by oxopyrido[2,3-d]pyrimidines leading to apoptosis.
Antimicrobial Activity
The fused heterocyclic nature of oxopyrido[2,3-d]pyrimidines also imparts them with promising antimicrobial properties against a range of pathogenic bacteria and fungi.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | S. aureus MIC (µmol/L) | B. subtilis MIC (µmol/L) | E. coli MIC (µmol/L) | C. albicans MIC (µmol/L) | Reference |
| Cefotaxime | 6 | 8 | 12 | - | [3] |
| Fluconazole | - | - | - | 8 | [3] |
| Compound 7a | 4 | 6 | 8 | 10 | [3] |
| Compound 7d | 8 | 4 | 6 | 12 | [3] |
| Compound 9a | 6 | 10 | 4 | 14 | [3] |
| Compound 9d | 12 | 8 | 10 | 6 | [3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, B. subtilis, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Test compounds and standard antibiotics (e.g., Cefotaxime, Fluconazole)
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of the test compounds and standard antibiotics in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Caption: General experimental workflow for the biological screening of novel compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of oxopyrido[2,3-d]pyrimidine derivatives is another area of active investigation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Test compounds and a standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and test groups receiving different doses of the oxopyrido[2,3-d]pyrimidine compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on oxopyrido[2,3-d]pyrimidine derivatives have provided valuable insights for the design of more potent and selective compounds. For instance, in anticancer activity, the nature and position of substituents on the pyridopyrimidine core significantly influence their inhibitory activity against specific kinases.[1] Similarly, for antimicrobial activity, the presence of certain aryl and heterocyclic moieties has been shown to enhance the potency against various microbial strains.[3] A thorough analysis of SAR is crucial for the optimization of lead compounds in the drug discovery process.
This technical guide provides a foundational understanding of the preliminary biological screening of oxopyrido[2,3-d]pyrimidine compounds. The detailed protocols and data presentation aim to facilitate the research and development of this promising class of therapeutic agents.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Novel Pyrido[2,3-d]pyrimidine Nucleosides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of novel pyrido[2,3-d]pyrimidine nucleosides. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Core Analytical Techniques and Data Presentation
The structural elucidation of novel pyrido[2,3-d]pyrimidine nucleosides relies on a suite of sophisticated analytical techniques. The data derived from these methods, when taken together, provide an unambiguous assignment of the chemical structure, including stereochemistry. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for novel pyrido[2,3-d]pyrimidine derivatives from the scientific literature. These values are illustrative and will vary depending on the specific substitutions on the pyrido[2,3-d]pyrimidine core and the nature of the nucleoside's sugar moiety.
Table 1: Representative ¹H NMR Spectroscopic Data for Pyrido[2,3-d]pyrimidine Derivatives
| Compound/Proton | H-2 | H-4 | H-5 | H-6 | H-7 | -NH₂ | Ar-H | Other |
| 3a | - | - | - | - | - | 6.93 (s, 2H) | 7.29-7.55 (m, 10H) | - |
| 3d | - | - | - | - | - | 7.05 (s, 2H) | 7.07-7.96 (m, 9H) | - |
| 4a | - | - | - | - | - | 7.20 (s, 2H) | 7.55-7.80 (m, 8H) | 8.15 (s, 1H, -NH) |
| 5a | - | - | - | - | - | 6.88 (s, 2H) | 7.21-8.05 (m, 8H) | 7.85 (s, 1H, -NH) |
| Compound 12 | - | 8.11 (d, J=1.9 Hz, 1H) | - | - | - | 8.02 (brs, 1H) | - | 9.74 (d, J=69.6 Hz, 2H), 3.89 (dd, J=7.1, 2.0 Hz, 1H), 2.77 (m, 1H), 1.11 (m, 2H), 0.79 (m, 2H) |
| Compound 13 | - | 8.85 (s, 1H) | - | 8.23 (s, 1H) | - | 5.73 (s, 1H) | - | 4.35 (q, J=7.1 Hz, 2H), 4.06 (q, J=7.1 Hz, 2H), 2.82 (m, 1H), 1.39 (t, J=7.1 Hz, 3H), 1.27-1.23 (m, 3H), 1.23-1.19 (m, 2H), 0.90-0.83 (m, 2H) |
| Compound 15 | - | 8.58 (s, 1H) | - | - | - | 8.24 (brs, 2H) | - | 7.37 (brs, 2H), 4.17 (q, J=6.9 Hz, 2H), 3.92 (q, J=7.0 Hz, 2H), 1.19 (t, J=6.9 Hz, 3H), 1.13 (t, J=6.9 Hz, 3H) |
Chemical shifts (δ) are in ppm. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and brs (broad singlet). Coupling constants (J) are in Hertz (Hz).
Table 2: Representative ¹³C NMR Spectroscopic Data for Pyrido[2,3-d]pyrimidine Derivatives
| Compound/Carbon | C-2 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8a | Ar-C | Other |
| 3a | - | - | - | - | - | - | - | 106.60, 127.0, 128.50, 129.70, 130.20, 133.60, 135.50, 136.10, 139.80 | 167.40, 158.20, 157.70, 157.0, 149.20 |
| 3d | - | - | - | - | - | - | - | 107.0, 116.10, 129.0, 129.80, 135.40, 136.10, 137.30 | 168.70, 160.80, 158.60, 158.20, 157.90, 157.80, 150.60 |
| 4a | - | - | - | - | - | - | - | 108.60, 110.30, 116.20, 128.0, 130.20, 130.30, 134.10, 135.50, 135.90, 137.90 | 164.70, 161.0, 160.40, 159.80, 158.70, 149.50 |
| 5a | - | - | - | - | - | - | - | 108.40, 110.20, 121.90, 129.40, 129.90, 130.10, 132.50, 133.50, 136.30, 136.90, 138.90 | 182.90, 165.10, 160.0, 158.80, 149.70 |
| Compound 12 | 160.1 | 159.3 | 99.3 | 135.6 | 114.0 | 152.7 | 151.1 | - | 196.5, 35.8, 25.8, 13.1, 9.6 |
| Compound 13 | 161.1 | 160.5 | 101.8 | 142.4 | 103.1 | 154.8 | 151.7 | - | 166.3, 61.2, 36.8, 26.1, 14.3, 13.2, 9.9 |
| Compound 15 | 161.5 | 159.7 | 99.1 | 138.6 | 105.5 | 151.8 | 150.3 | - | 168.8, 36.7, 35.8, 13.1 |
Chemical shifts (δ) are in ppm.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Formula | Calculated m/z | Found m/z | Ion |
| Compound 9 | C₁₄H₁₇N₅O₃ | 303.1331 | 303.1331 | [M]⁺ |
| Compound 15 | C₁₂H₁₅N₅O₃ | 277.1175 | 277.1177 | [M]⁺ |
m/z represents the mass-to-charge ratio.
Experimental Protocols
Detailed and rigorous experimental protocols are essential for the successful synthesis and structural elucidation of novel pyrido[2,3-d]pyrimidine nucleosides.
General Synthesis and Ribosylation
The synthesis of pyrido[2,3-d]pyrimidine nucleosides often involves a multi-step process. A common approach begins with the construction of the pyrido[2,3-d]pyrimidine core, followed by glycosylation to introduce the sugar moiety.[1]
1. Synthesis of the Pyrido[2,3-d]pyrimidine Core:
-
A typical synthesis involves the cyclization of a substituted 6-aminopyrimidine with a suitable three-carbon synthon.[2] For example, reacting 6-amino-2-methylthio-3-methyluracil with ethyl ethoxymethyleneoxaloacetate or methyl(Z)-2-acetylamino-3-dimethylaminopropenoates can yield the corresponding pyrido[2,3-d]pyrimidine derivatives after cyclization with a base like sodium ethoxide.[1][3]
2. Ribosylation (Glycosylation):
-
The synthesized pyrido[2,3-d]pyrimidine base is then ribosylated. The silylation method is commonly employed, where the base is first treated with a silylating agent (e.g., HMDS) to increase its solubility and reactivity.[1][3]
-
The silylated base is then reacted with a protected ribose derivative, such as 1-O-acetyl-2,3,5-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf).[1][3]
3. Deprotection:
-
The protecting groups on the ribose moiety (e.g., benzoyl groups) are removed, typically by treatment with a base such as sodium methoxide in methanol, to yield the final unprotected nucleoside.[1][3]
4. Purification:
-
Purification at each step is crucial and is typically achieved by column chromatography on silica gel using appropriate solvent systems (e.g., mixtures of hexane, ethyl acetate, and methanol).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments is used to assign all proton and carbon signals and to establish connectivity.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.
2. 1D NMR (¹H and ¹³C):
-
¹H NMR: Acquire a proton spectrum to determine the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and their relative numbers (integration).
-
¹³C NMR: Acquire a carbon spectrum to determine the number of different types of carbon atoms and their chemical environment.
3. 2D NMR:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates proton signals with carbon signals over two or three bonds. This is crucial for establishing connectivity between different parts of the molecule, for example, between the pyrido[2,3-d]pyrimidine core and the sugar moiety, and for identifying quaternary carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula.
1. Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Ionization:
-
Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleosides as it minimizes fragmentation and allows for the observation of the molecular ion.
3. Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. The presence of the [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode) peak confirms the molecular weight.
-
HRMS: Perform high-resolution mass spectrometry to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and confirmation of the molecular formula.
-
Tandem MS (MS/MS): In this technique, the molecular ion is selected and fragmented. The resulting fragmentation pattern provides valuable structural information. For nucleosides, characteristic fragmentation includes the cleavage of the glycosidic bond, leading to the observation of the free base and the sugar moiety.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including absolute stereochemistry.
1. Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
2. Data Collection:
-
Mount a suitable single crystal on a diffractometer.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The phase problem is solved using computational methods to generate an initial electron density map.
-
A molecular model is built into the electron density map and refined to best fit the experimental data. The final refined structure provides the precise coordinates of all atoms in the molecule.
Signaling Pathways and Experimental Workflows
The biological activity of pyrido[2,3-d]pyrimidine nucleosides is often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this class of compounds and a general experimental workflow for their structural elucidation.
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway Inhibition.
Caption: PIM-1 Kinase Signaling Pathway Inhibition.
Caption: CDK2/Cyclin A Signaling Pathway Inhibition.
Experimental Workflow Diagram
Caption: Experimental Workflow for Structural Elucidation.
References
An In-Depth Technical Guide to the Target Identification of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
Executive Summary
The compound 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in molecules targeting a wide range of protein families, most notably protein kinases. The structural features of the specified molecule, particularly the ribofuranosyl-like moiety, suggest it may function as a nucleoside analog, potentially targeting ATP-binding sites in enzymes.
This guide provides a comprehensive overview of the probable biological targets for this compound class and outlines a systematic approach for its specific target identification and validation. We will detail established experimental protocols, present representative data from analogous compounds, and visualize the key signaling pathways and experimental workflows relevant to this endeavor.
Introduction to the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a bicyclic heterocycle that is structurally similar to purine, the foundational structure for DNA bases adenine and guanine. This resemblance allows molecules containing this scaffold to act as competitive inhibitors for enzymes that bind purine-based substrates, such as ATP. Consequently, this scaffold is a cornerstone in the development of inhibitors for various enzyme classes.
Key Potential Target Classes:
-
Protein Kinases: The most common targets, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.
-
Dihydrofolate Reductase (DHFR): Another validated target for this scaffold.
-
Phosphodiesterases (PDEs).
-
Adenosine Deaminase (ADA).
Given the structure provided, the primary hypothesis is that the compound acts as a kinase inhibitor . The following sections will therefore focus on methodologies and pathways relevant to this target class.
Potential Biological Targets and Signaling Pathways
Compounds based on the pyrido[2,3-d]pyrimidine scaffold have been successfully developed into potent and selective inhibitors for several critical protein kinases involved in cell cycle regulation and cancer signaling.
One of the most prominent examples is Palbociclib (Ibrance) , an inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1] CDK4/6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby arresting the cell cycle and inhibiting the proliferation of cancer cells.[1]
Another relevant target family includes Abl/Src kinases, which are involved in cell migration, adhesion, and proliferation.[1] Inhibition of these kinases is a therapeutic strategy for certain types of leukemia.[1]
The CDK4/6-Rb Signaling Pathway
The pathway most relevant to established pyrido[2,3-d]pyrimidine inhibitors is the G1-S phase cell cycle checkpoint, controlled by CDK4/6.
Quantitative Data for Representative Compounds
To provide context for experimental outcomes, the following table summarizes publicly available inhibition data for known pyrido[2,3-d]pyrimidine-based kinase inhibitors.
| Compound Name | Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |
| Palbociclib | CDK4/Cyclin D1 | Enzyme Assay | 11 | Pfizer |
| Palbociclib | CDK6/Cyclin D3 | Enzyme Assay | 15 | Pfizer |
| PD173955 | c-Src | Enzyme Assay | 2 | Park et al. |
| PD166285 | Abl1 | Enzyme Assay | 6 | Scripps[1] |
| PD166285 | c-Src | Enzyme Assay | 8 | Scripps[1] |
Experimental Protocols for Target Identification
A multi-pronged approach is essential for confidently identifying and validating the biological target of a novel compound. The workflow below outlines a standard strategy.
Protocol: Kinome-Wide Profiling
Objective: To identify potential kinase targets by screening the compound against a large panel of purified human kinases.
Methodology:
-
Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock solution. Prepare serial dilutions as required by the screening service (e.g., 10 µM, 1 µM, 100 nM).
-
Assay Principle: The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate peptide via a fluorescence- or luminescence-based readout. The compound's effect is measured relative to a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Execution (via a service like Eurofins/DiscoverX or Promega):
-
Submit the compound at the required concentration and volume.
-
The service performs the binding or activity assays across their kinase panel (e.g., 468 kinases).
-
The assay typically involves incubating the kinase, substrate, ATP (at or near its Km concentration), and the test compound.
-
-
Data Analysis:
-
Results are often reported as "% Inhibition" at a given concentration or as a dissociation constant (Kd).
-
Plot the results as a dendrogram to visualize selectivity.
-
Identify primary hits as kinases inhibited >90% at 1 µM.
-
Secondary hits may be those inhibited >50%. These hits become the candidates for validation.
-
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
Objective: To physically isolate binding partners of the compound from a complex biological sample (e.g., cell lysate).
Methodology:
-
Bait Preparation:
-
Synthesize an analog of the compound containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylic acid).
-
Confirm that the modified compound retains its biological activity in a cell-based assay (e.g., anti-proliferative assay).
-
Covalently immobilize the linker-modified compound onto activated sepharose beads (e.g., NHS-activated Sepharose). Create a control column with beads that have been treated with the linker alone.
-
-
Lysate Preparation:
-
Culture relevant cells (e.g., a cancer cell line sensitive to the parent compound) to a high density.
-
Lyse the cells in a non-denaturing buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the compound-immobilized beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the specifically bound proteins by competing with a high concentration of the free (unmodified) parent compound.
-
Concentrate the eluate and separate the proteins by SDS-PAGE.
-
Excise protein bands that are unique to the compound column, perform an in-gel tryptic digest, and identify the proteins by LC-MS/MS analysis.
-
Candidate targets are proteins that are significantly enriched in the experimental pulldown compared to the control.
-
Protocol: Cellular Target Engagement Assay (e.g., CETSA)
Objective: To confirm that the compound binds to its putative target inside intact cells.
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Cell Treatment: Treat intact cells in suspension or adherent culture with the test compound at various concentrations (e.g., 0.1 to 50 µM) or with a DMSO vehicle control for 1 hour.
-
Thermal Challenge: Heat aliquots of the treated cells to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or ELISA.
-
Data Analysis:
-
Plot the soluble protein amount versus temperature to generate a "melting curve."
-
Binding of the compound is expected to stabilize the target protein, resulting in a shift of the melting curve to a higher temperature.
-
The magnitude of this thermal shift is dependent on the compound's concentration and its affinity for the target.
-
Conclusion
The compound this compound is a member of a well-validated class of kinase inhibitors. A logical and systematic approach to its target identification should begin with the hypothesis that it targets protein kinases. Unbiased screening methods such as kinome profiling and affinity proteomics are powerful tools for generating high-quality candidate targets. Subsequent validation using biochemical and cellular assays is critical to confirming these candidates and elucidating the compound's precise mechanism of action. The protocols and pathways detailed in this guide provide a robust framework for researchers to undertake this essential phase of drug discovery.
References
The Oral Bioavailability of Substituted Pyrido[2,3-d]pyrimidine Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases. A critical determinant of a drug candidate's success is its oral bioavailability, which governs the extent to which it is absorbed and becomes available at the site of action. This technical guide provides an in-depth analysis of the oral bioavailability of substituted pyrido[2,3-d]pyrimidine carboxamides, presenting key pharmacokinetic data, detailed experimental methodologies, and an exploration of the signaling pathways modulated by this important class of molecules.
Quantitative Bioavailability Data
The oral bioavailability of substituted pyrido[2,3-d]pyrimidine derivatives can vary significantly based on their substitution patterns. The following table summarizes available quantitative pharmacokinetic data for representative compounds.
| Compound ID | Class | Animal Model | Dose (mg/kg) | Oral Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Compound 5o | Pyrido[2,3-d]pyrimidin-7(8H)-one (TTK Inhibitor) | Rat | 25 | 45.3%[1] | - | - | - |
| Paltusotine (CRN00808) | 3H-pyrido[2,3-d]pyrimidin-4-one (sst2 Agonist) | Rat | 3, 10, 30 | Data not specified[1] | - | - | - |
Data for Cmax, Tmax, and AUC were not available in the cited abstracts for all compounds. Further investigation of full-text articles is required for a more comprehensive dataset.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of bioavailability studies. Below are generalized protocols based on common practices for assessing the oral bioavailability of kinase inhibitors in preclinical models.
In Vivo Pharmacokinetic Study in Rats
A common experimental design to determine the oral bioavailability of a pyrido[2,3-d]pyrimidine carboxamide involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are often used for pharmacokinetic studies.
-
Housing and Acclimation: Animals are housed in controlled conditions (temperature, humidity, and light-dark cycle) and allowed to acclimate before the study.
-
Dosing:
-
Intravenous (IV) Administration: A solution of the test compound is administered intravenously, typically via the tail vein, to a group of rats. This allows for the determination of the area under the concentration-time curve (AUC) for 100% bioavailability.
-
Oral (PO) Administration: A suspension or solution of the test compound is administered orally by gavage to a separate group of rats.
-
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2).
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula:
F(%) = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100
Signaling Pathways and Experimental Workflows
Substituted pyrido[2,3-d]pyrimidine carboxamides often exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. As many of these compounds are designed as kinase inhibitors, they frequently target pathways such as the PI3K/AKT/mTOR and MAPK pathways.
Below are diagrams representing a generic experimental workflow for assessing oral bioavailability and a common signaling pathway targeted by these compounds.
Caption: A generalized workflow for determining the oral bioavailability of a drug candidate in a preclinical rodent model.
Caption: Inhibition of the PI3K/AKT/mTOR and MAPK signaling pathways by a pyrido[2,3-d]pyrimidine carboxamide kinase inhibitor.
Conclusion
The oral bioavailability of substituted pyrido[2,3-d]pyrimidine carboxamides is a critical parameter in their development as therapeutic agents. The data presented in this guide highlight the potential for achieving favorable pharmacokinetic profiles within this chemical class. Understanding the interplay between chemical structure, physicochemical properties, and the resulting bioavailability is essential for designing and optimizing future drug candidates. The provided experimental framework and pathway diagrams offer a foundational understanding for researchers engaged in the discovery and development of novel pyrido[2,3-d]pyrimidine-based therapeutics. Further detailed investigations into the structure-bioavailability relationships are warranted to unlock the full therapeutic potential of this versatile scaffold.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide belongs to the pyrido[2,3-d]pyrimidine class of molecules. Derivatives of this heterocyclic system have been explored as potent inhibitors of various kinases and other enzymes.[1][2][3][4] The structural characteristics of this particular compound, notably the presence of a ribose-like moiety and a carboxamide group, suggest a potential interaction with enzymes involved in NAD+ metabolism, such as Poly (ADP-ribose) polymerases (PARPs).
PARPs are a family of enzymes crucial for cellular processes including DNA repair, genomic stability, and apoptosis.[5][6][7] PARP inhibitors have emerged as a significant class of anti-cancer therapeutics, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[6][7] These inhibitors function by blocking the repair of single-strand DNA breaks, which then leads to the formation of lethal double-strand breaks during replication in cancer cells with compromised homologous recombination repair.
These application notes provide a comprehensive guide to the cell-based assays relevant for characterizing the biological activity of this compound, with a primary focus on its potential as a PARP inhibitor.
Signaling Pathway: PARP in DNA Damage Response
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).
Caption: PARP-1 activation and recruitment of DNA repair machinery upon DNA damage.
Key Cell-Based Assays and Protocols
A variety of cell-based assays can be employed to investigate the mechanism of action and efficacy of a potential PARP inhibitor.
PARP Activity Assay (Cell-Based ELISA)
This assay quantifies the level of poly(ADP-ribose) (PAR) synthesis in cells, which is a direct measure of PARP enzyme activity.
Experimental Workflow:
Caption: Workflow for a cell-based PARP activity ELISA.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549) in a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
DNA Damage Induction: Induce DNA damage by adding a DNA-damaging agent such as H₂O₂ (200 µM) or methyl methanesulfonate (MMS, 1 mM) and incubate for 15-30 minutes.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen PARP assay kit.
-
ELISA: Transfer the cell lysates to the PAR antibody-coated plate provided in the kit.
-
Detection: Add a detection antibody (e.g., HRP-conjugated anti-PAR antibody) and incubate.
-
Signal Development: Add the appropriate substrate (chemiluminescent or colorimetric) and measure the signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PARP activity for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | [Data] |
| Olaparib (Positive Control) | HeLa | [Data] |
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of a compound to "trap" PARP enzymes on damaged DNA, a key mechanism for the cytotoxicity of many PARP inhibitors.[6]
Logical Relationship:
Caption: Principle of the PARP trapping fluorescence polarization assay.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, fluorescently labeled DNA probe, and PARP enzyme solution as per the assay kit instructions.
-
Compound Addition: Add serial dilutions of the test compound to a 384-well plate.
-
Reaction Initiation: Add the PARP enzyme and fluorescent DNA probe to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time to allow for PARP binding and trapping.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the EC₅₀ for PARP trapping.
Data Presentation:
| Compound | EC₅₀ for PARP Trapping (µM) |
| 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide | [Data] |
| Talazoparib (Positive Control) | [Data] |
Cell Viability and Cytotoxicity Assays
These assays determine the effect of the compound on the proliferation and survival of cancer cells, particularly those with and without DNA repair deficiencies.
Experimental Workflow:
Caption: General workflow for assessing cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed both a BRCA-deficient cell line (e.g., MDA-MB-436, CAPAN-1) and a BRCA-proficient cell line (e.g., MDA-MB-231) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT and measure the signal according to the manufacturer's protocol.[8]
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ for each cell line and compare the sensitivity of the BRCA-deficient versus BRCA-proficient cells to assess synthetic lethality.
Data Presentation:
| Compound | Cell Line (BRCA status) | GI₅₀ (µM) |
| 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide | MDA-MB-436 (deficient) | [Data] |
| 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide | MDA-MB-231 (proficient) | [Data] |
| Olaparib (Positive Control) | MDA-MB-436 (deficient) | [Data] |
| Olaparib (Positive Control) | MDA-MB-231 (proficient) | [Data] |
Live-Cell Target Engagement Assay
This type of assay, such as the NanoBRET™ Target Engagement assay, measures the binding of the compound to the PARP protein within living cells, providing insights into target affinity and intracellular residence time.[8]
Protocol:
-
Cell Transfection: Co-transfect cells with a plasmid expressing a NanoLuc®-PARP fusion protein and a plasmid for the HaloTag®-NanoBRET™ tracer.
-
Cell Seeding: Seed the transfected cells in a 96-well or 384-well plate.
-
Compound Treatment: Treat the cells with the test compound.
-
Tracer Addition: Add the HaloTag®-NanoBRET™ tracer.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the test compound, signifying target engagement.
-
Data Analysis: Determine the IC₅₀ for target engagement.
Data Presentation:
| Compound | Target | Live-Cell Target Engagement IC₅₀ (µM) |
| 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide | PARP-1 | [Data] |
| Olaparib (Positive Control) | PARP-1 | [Data] |
Conclusion
The provided protocols offer a robust framework for the initial characterization of this compound as a potential PARP inhibitor. By systematically evaluating its effects on PARP activity, PARP trapping, cell viability in relevant cancer cell lines, and direct target engagement in live cells, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. The quantitative data generated from these assays will be critical for guiding further preclinical and clinical development of this compound.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. youtube.com [youtube.com]
- 8. PARP and DDR Pathway Drug Discovery [worldwide.promega.com]
Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for evaluating the anticancer potential of novel pyrido[2,3-d]pyrimidine derivatives. The protocols outlined below cover essential in vitro assays to characterize the cytotoxic and mechanistic properties of these compounds, providing a solid foundation for further preclinical development.
Overview of Pyrido[2,3-d]pyrimidines as Anticancer Agents
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including significant antitumor effects.[1][2][3] These compounds have been shown to target various key players in cancer progression, such as protein kinases (e.g., EGFR, PIM-1, CDKs) and other cellular processes, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][4][5][6][7] The investigation of novel pyrido[2,3-d]pyrimidine derivatives is a vibrant area of research aimed at developing more selective and potent anticancer therapies.[1][2]
Experimental Protocols
A systematic evaluation of the anticancer properties of new chemical entities is crucial. The following protocols describe a standard workflow for the initial in vitro assessment of pyrido[2,3-d]pyrimidine compounds.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A-549, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Erlotinib). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Determination (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can then bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrido[2,3-d]pyrimidine compound at its IC₅₀ concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are quantified as follows:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Protocol:
-
Cell Treatment: Treat cells with the pyrido[2,3-d]pyrimidine compound at its IC₅₀ concentration for a defined period (e.g., 24, 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Kinase Inhibition Assay
Many pyrido[2,3-d]pyrimidine derivatives are designed as kinase inhibitors. In vitro kinase assays are essential to determine their specific activity against target kinases.
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate. Various detection methods can be used, including radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., HTRF), and luminescence-based assays.
Protocol (Example using a generic fluorescence-based assay):
-
Reagents: Prepare a reaction buffer, the target kinase, its specific substrate, ATP, and the pyrido[2,3-d]pyrimidine inhibitor at various concentrations.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor.
-
Initiation: Start the kinase reaction by adding ATP. Incubate for a specific time at an optimal temperature.
-
Detection: Stop the reaction and add a detection reagent that generates a fluorescent signal proportional to the amount of phosphorylated substrate.
-
Measurement: Read the fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |
| Compound X | MCF-7 | Value | Doxorubicin | Value |
| PC-3 | Value | Doxorubicin | Value | |
| A-549 | Value | Erlotinib | Value | |
| HCT-116 | Value | Doxorubicin | Value | |
| Compound Y | MCF-7 | Value | Doxorubicin | Value |
| PC-3 | Value | Doxorubicin | Value | |
| A-549 | Value | Erlotinib | Value | |
| HCT-116 | Value | Doxorubicin | Value |
Note: IC₅₀ values represent the mean ± SD of at least three independent experiments.
Table 2: Effect of Pyrido[2,3-d]pyrimidine Derivatives on Apoptosis in Cancer Cells
| Compound (Conc.) | Cell Line | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Control | MCF-7 | Value | Value | Value |
| Compound X (IC₅₀) | MCF-7 | Value | Value | Value |
| Control | PC-3 | Value | Value | Value |
| Compound X (IC₅₀) | PC-3 | Value | Value | Value |
Note: Data are presented as the mean ± SD from three independent experiments.
Table 3: Cell Cycle Distribution of Cancer Cells Treated with Pyrido[2,3-d]pyrimidine Derivatives
| Compound (Conc.) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | MCF-7 | Value | Value | Value |
| Compound X (IC₅₀) | MCF-7 | Value | Value | Value |
| Control | PC-3 | Value | Value | Value |
| Compound X (IC₅₀) | PC-3 | Value | Value | Value |
Note: Values are the mean ± SD of three independent experiments.
Table 4: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference Inhibitor | IC₅₀ (nM) |
| Compound X | EGFR | Value | Erlotinib | Value |
| PIM-1 | Value | Staurosporine | Value | |
| CDK4/6 | Value | Palbociclib | Value | |
| Compound Y | EGFR | Value | Erlotinib | Value |
| PIM-1 | Value | Staurosporine | Value | |
| CDK4/6 | Value | Palbociclib | Value |
Note: IC₅₀ values are the mean ± SD of at least three independent experiments.
Visualizations
Diagrams illustrating key pathways and workflows can aid in understanding the experimental design and the mechanism of action of the compounds.
Caption: Experimental workflow for anticancer drug discovery.
Caption: Targeted signaling pathways of pyrido[2,3-d]pyrimidines.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"using 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide in kinase inhibition assays"
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and other therapeutic areas.[1] Derivatives of this scaffold have been shown to inhibit a wide range of kinases, including tyrosine kinases and serine/threonine kinases, by competing with ATP for binding to the enzyme's active site.[1][2]
Data Presentation: Inhibitory Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives
The following table summarizes the in vitro inhibitory activity of several well-characterized pyrido[2,3-d]pyrimidine derivatives against their respective target kinases. This data illustrates the potency and selectivity that can be achieved with this chemical scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| PD180970 | p210 Bcr-Abl | 5 | In vitro autophosphorylation | [2] |
| Recombinant Abl | 2.2 | In vitro kinase assay | [2] | |
| Compound 5o | TTK | 23 | In vitro kinase assay | [3][4] |
| Palbociclib | CDK4 | 11 | Enzyme assay | [5] |
| CDK6 | 16 | Enzyme assay | [5] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a pyrido[2,3-d]pyrimidine compound against a purified kinase. This example uses a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Pyrido[2,3-d]pyrimidine test compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the pyrido[2,3-d]pyrimidine derivative in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of the compound in DMSO. For a typical 10-point IC50 curve, a 3-fold dilution series is recommended.
-
Further dilute the compound solutions into the kinase assay buffer to the desired starting concentration. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
Add the diluted compounds to the wells of the assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare the kinase reaction mixture containing the purified kinase and its specific substrate in the kinase assay buffer.
-
Add the kinase/substrate mixture to all wells except the negative control.
-
-
Kinase Reaction:
-
Prepare the ATP solution in the kinase assay buffer at a concentration close to its Km for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the positive control (no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell-Based Assay: Inhibition of Target Phosphorylation
This protocol determines the potency of a pyrido[2,3-d]pyrimidine derivative in a cellular context by measuring the phosphorylation of a downstream target of the kinase.
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 cells for Bcr-Abl).[2]
-
Cell culture medium and supplements.
-
Pyrido[2,3-d]pyrimidine test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against the phosphorylated and total forms of the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pyrido[2,3-d]pyrimidine compound for a specific duration (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total target protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each treatment.
-
Plot the normalized phosphorylation level against the inhibitor concentration to determine the cellular IC50.
-
Visualizations
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Assays of Novel Carboxamide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial efficacy of novel carboxamide compounds. The described methods, including broth microdilution and disk diffusion assays, are fundamental techniques for determining the minimum inhibitory concentration (MIC) and zones of inhibition (ZOI), respectively. Adherence to these standardized procedures is crucial for obtaining reproducible and comparable data in the discovery and development of new antimicrobial agents.
Data Presentation
The following tables summarize representative quantitative data obtained from the antimicrobial assays of three novel carboxamide compounds (CX-001, CX-002, CX-003) against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Carboxamide Compounds
| Compound | Staphylococcus aureus ATCC 25923 (µg/mL) | Escherichia coli ATCC 25922 (µg/mL) | Pseudomonas aeruginosa ATCC 27853 (µg/mL) | Enterococcus faecalis ATCC 29212 (µg/mL) |
| CX-001 | 4 | 16 | 64 | 8 |
| CX-002 | 2 | 8 | 32 | 4 |
| CX-003 | >128 | >128 | >128 | >128 |
| Vancomycin (Control) | 1 | - | - | 2 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.5 | 0.5 |
Table 2: Zone of Inhibition (ZOI) of Novel Carboxamide Compounds (10 µ g/disk )
| Compound | Staphylococcus aureus ATCC 25923 (mm) | Escherichia coli ATCC 25922 (mm) | Pseudomonas aeruginosa ATCC 27853 (mm) | Enterococcus faecalis ATCC 29212 (mm) |
| CX-001 | 18 | 12 | 8 | 15 |
| CX-002 | 22 | 16 | 10 | 19 |
| CX-003 | 6 | 6 | 6 | 6 |
| Vancomycin (Control) | 17 | - | - | 16 |
| Ciprofloxacin (Control) | 25 | 30 | 28 | 24 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]
Materials:
-
Novel carboxamide compounds
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial strains (e.g., ATCC quality control strains)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Dilute the standardized inoculum in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of each carboxamide compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the 96-well plate using broth as the diluent. The final volume in each well should be 50 µL before adding the inoculum.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[2]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Protocol 2: Disk Diffusion Assay for ZOI Determination
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[6][7][8][9]
Materials:
-
Novel carboxamide compounds
-
Sterile 6 mm filter paper disks
-
Mueller-Hinton Agar (MHA) plates (100 mm or 150 mm)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the novel carboxamide compound (e.g., 10 µ g/disk ).
-
Aseptically place the impregnated disks onto the inoculated agar surface, ensuring firm contact.
-
Place disks far enough apart to prevent overlapping of the inhibition zones. A maximum of 6 disks on a 100mm plate or 12 disks on a 150mm plate is recommended.[9]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[9]
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone of inhibition indicates the susceptibility of the bacteria to the compound.[7]
-
Visualizations
References
- 1. Design, synthesis and biological evaluation of potent NAD+-dependent DNA ligase inhibitors as potential antibacterial agents. Part I: aminoalkoxypyrimidine carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy [ouci.dntb.gov.ua]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. asm.org [asm.org]
Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Derivatives in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Derivatives of this scaffold have been extensively investigated as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.[1][2] This document provides detailed application notes and protocols for testing the efficacy of pyrido[2,3-d]pyrimidine derivatives in relevant animal models, with a primary focus on oncology.
Data Presentation: In Vivo Efficacy of Pyrido[2,3-d]pyrimidine Derivatives
The following tables summarize quantitative data from preclinical studies on representative pyrido[2,3-d]pyrimidine derivatives.
Table 1: Efficacy of Pyrido[2,3-d]pyrimidine Derivatives in Cancer Xenograft Models
| Derivative | Target Kinase(s) | Cancer Type | Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Reference |
| Palbociclib (PD-0332991) | CDK4/6 | Breast Cancer | Nude Mice | MDA-MB-435 | 100 mg/kg, p.o., daily | Significant inhibition of skeletal bone tumor progression. | [3] |
| Palbociclib (PD-0332991) | CDK4/6 | Hepatocellular Carcinoma | Nude Mice | Huh7 | 50 mg/kg, p.o., daily | Impaired tumor growth and increased survival, synergistic with sorafenib. | [4] |
| Compound 8a | EGFRWT, EGFRT790M | Prostate Cancer | - | PC-3 | In vitro data | IC50 = 0.099 µM (EGFRWT), 0.123 µM (EGFRT790M); Induced apoptosis. | |
| Compound B1 | EGFRL858R/T790M | Non-Small Cell Lung Cancer | - | NCI-H1975 | In vitro data | IC50 = 13 nM; Selective for mutant EGFR over wild-type. | |
| PD180970 | Bcr-Abl | Chronic Myelogenous Leukemia | - | K562 | In vitro data | Inhibited p210Bcr-Abl tyrosine phosphorylation (IC50 = 170 nM) and induced apoptosis. | [2][5][6] |
Table 2: Efficacy of a Pyrido[2,3-d]pyrimidine Derivative in a Neuropathic Pain Model
| Derivative | Target | Disease Model | Animal Model | Administration | Key Outcomes | Reference |
| Compound 2o | PAC1 Receptor Antagonist | Spinal Nerve Ligation (SNL)-induced Neuropathic Pain | Mice | Intrathecal (i.t.) and Intraperitoneal (i.p.) | Blocked PACAP-induced aversive behaviors and mechanical allodynia. Repeated i.p. administration gradually reduced SNL-induced mechanical allodynia. | [7] |
Experimental Protocols
Murine Xenograft Model for Solid Tumors (e.g., Breast, Lung, Liver Cancer)
This protocol is a general guideline for evaluating the anti-tumor efficacy of pyrido[2,3-d]pyrimidine derivatives in a subcutaneous xenograft mouse model.
Materials:
-
Pyrido[2,3-d]pyrimidine derivative (e.g., Palbociclib)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Human cancer cell line (e.g., MDA-MB-435 for breast cancer, NCI-H1975 for NSCLC)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS, cell culture medium, and standard cell culture equipment
-
Calipers
-
Animal housing facility compliant with institutional guidelines
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the pyrido[2,3-d]pyrimidine derivative in the appropriate vehicle at the desired concentration.
-
Administer the compound to the treatment group via oral gavage (or another appropriate route) at the specified dose and schedule (e.g., 100 mg/kg, daily).
-
Administer an equal volume of the vehicle to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Monitor and record tumor volumes and body weights of the mice every 2-3 days throughout the study.
-
Observe the animals for any signs of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for target engagement).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Spinal Nerve Ligation (SNL) Model for Neuropathic Pain
This protocol describes the evaluation of a pyrido[2,3-d]pyrimidine derivative for its analgesic effects in a mouse model of neuropathic pain.
Materials:
-
Pyrido[2,3-d]pyrimidine derivative (e.g., Compound 2o )
-
Vehicle for drug formulation
-
Male ICR mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Von Frey filaments for assessing mechanical allodynia
-
Animal housing and testing facility
Procedure:
-
Spinal Nerve Ligation Surgery:
-
Anesthetize the mice.
-
Make a small incision to expose the L5 spinal nerve.
-
Tightly ligate the L5 spinal nerve with a silk suture.
-
Close the incision and allow the animals to recover.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Assessment of Mechanical Allodynia:
-
Allow the animals to acclimate to the testing environment.
-
Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus on the ipsilateral (ligated) and contralateral paws.
-
A significant decrease in the paw withdrawal threshold on the ipsilateral side indicates the development of mechanical allodynia.
-
-
Drug Administration:
-
For acute testing, administer the pyrido[2,3-d]pyrimidine derivative via intrathecal (i.t.) or intraperitoneal (i.p.) injection at various doses.
-
For chronic testing, administer the compound daily via i.p. injection.
-
The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Measure the paw withdrawal threshold at different time points after drug administration.
-
An increase in the paw withdrawal threshold in the treated group compared to the vehicle group indicates an analgesic effect.
-
-
Data Analysis:
-
Plot the paw withdrawal threshold (in grams) for each group over time.
-
Perform statistical analysis to determine the significance of the anti-allodynic effect.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells. | Semantic Scholar [semanticscholar.org]
- 7. Design and synthesis of pyrido[2,3-d]pyrimidine derivatives for a novel PAC1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide (GS-441524) for In Vivo Studies
Introduction
4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide, more commonly known as GS-441524, is a nucleoside analog and the primary active metabolite of the prodrug Remdesivir. It is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), demonstrating significant antiviral activity against a range of viruses, including coronaviruses.[1] Its efficacy has been notably demonstrated in the treatment of Feline Infectious Peritonitis (FIP), a fatal coronavirus disease in cats.[2][3] Proper formulation is critical for ensuring the bioavailability, stability, and safety of GS-441524 for in vivo research. These application notes provide detailed protocols and data for the preparation of GS-441524 for preclinical studies.
Physicochemical Properties of GS-441524
Understanding the fundamental physicochemical properties of a compound is the first step in developing a stable and effective formulation. The data for GS-441524 is summarized below.
| Property | Value | Reference / Note |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₂H₁₃N₅O₄ | --- |
| Molecular Weight | 291.27 g/mol | --- |
| Solubility | Poor aqueous solubility at neutral pH. Soluble in specific co-solvent systems and acidified aqueous solutions. | Inferred from formulation protocols[2]. |
| Administration Routes | Subcutaneous (SC), Intravenous (IV), Oral (PO) | [4] |
| Bioavailability (Oral) | Variable by species. Approximately 40% in cats, but up to 85% in dogs. | [4][5] |
Experimental Protocols
Protocol 1: Injectable Formulation for Subcutaneous (SC) Administration
This protocol is based on a widely cited study for the treatment of FIP in cats and is suitable for achieving systemic exposure in various animal models.[2] The use of co-solvents and pH adjustment is necessary to overcome the compound's poor aqueous solubility.
1.1. Objective: To prepare a sterile injectable solution of GS-441524 at a concentration of 10-15 mg/mL.
1.2. Materials and Reagents:
-
GS-441524 powder (pure, stable form)
-
Ethanol (5% v/v)
-
Propylene Glycol (PG) (30% v/v)
-
Polyethylene Glycol 400 (PEG 400) (45% v/v)
-
Sterile Water for Injection (20% v/v)
-
Hydrochloric Acid (HCl) solution (e.g., 1N) for pH adjustment
-
Sterile 50 mL glass injection vials
-
Sterile magnetic stir bar
-
Sonicated water bath
-
Sterile syringe filters (0.22 µm)
-
pH meter or pH strips
1.3. Step-by-Step Procedure:
-
Prepare the Vehicle: In a sterile glass vial, combine the required volumes of ethanol (5%), propylene glycol (30%), and PEG 400 (45%).
-
Add Water and Adjust pH: Add the sterile water (20%) to the co-solvent mixture. Slowly add HCl dropwise to the vehicle until the pH is approximately 1.5.[2]
-
Weigh Compound: Accurately weigh the required amount of GS-441524 powder to achieve the target concentration (e.g., 500 mg for a 50 mL solution at 10 mg/mL).
-
Dissolution: Add the GS-441524 powder to the prepared vehicle. Add a sterile magnetic stir bar and agitate the mixture until the powder is suspended.
-
Sonication: Place the vial in a sonicated water bath for 5-20 minutes, or until the solution becomes completely clear, indicating full dissolution of the compound.[2]
-
Sterile Filtration: Aseptically draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial for storage.
-
Quality Control: Visually inspect the final solution for any particulates. Confirm the final pH.
1.4. Storage and Stability: The prepared solution should be stored refrigerated (2-8°C). Based on published data, it is stable for 3-4 weeks when stored under these conditions.[2]
Summary of Formulations for In Vivo Use
The following table summarizes formulation details from preclinical studies. The most detailed and widely adopted formulation is for subcutaneous injection in feline studies.
| Compound | Concentration | Vehicle / Solvents | Route of Admin. | Animal Model | Reference |
| GS-441524 | 10 or 15 mg/mL | 5% Ethanol, 30% Propylene Glycol, 45% PEG 400, 20% Water (pH 1.5 with HCl) | Subcutaneous (SC) | Feline (Cat) | [2] |
| GS-441524 | 4.0 mg/kg | Not specified (Administered as above formulation) | Subcutaneous (SC), q24h | Feline (Cat) | [2] |
| GS-441524 | Not specified | Formulated in tablets/capsules with increased concentration to account for bioavailability | Oral (PO) | Feline (Cat) | [4] |
Visualizations
Experimental Workflow: Formulation Preparation
The following diagram outlines the key steps for the preparation of a GS-441524 formulation for in vivo studies.
Mechanism of Action: Viral RNA Polymerase Inhibition
GS-441524 acts as a molecular mimic of adenosine, which allows it to be incorporated into nascent viral RNA strands, leading to premature termination of transcription and inhibition of viral replication.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Life-Saving Guide for FIP Cats: Your Complete GS-441524 Handbook - BLOOM [fipdrug.com]
- 4. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide in Human Plasma using LC-MS/MS
Introduction
4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide is a novel nucleoside analog with potential therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is highly selective and suitable for high-throughput analysis.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of the analyte from human plasma.
-
Materials:
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN) with 0.1% formic acid (FA), pre-chilled to -20°C
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Liquid Chromatography:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
-
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ion masses (Q1/Q3) for the analyte and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
-
-
Data Presentation
The performance of the analytical method was evaluated according to regulatory guidelines. The following tables summarize the quantitative data obtained during method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
|---|---|
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 95.2% - 104.5% |
| Precision (%CV) | < 8.5% |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1 | 102.3 | 7.8 | 104.1 | 8.2 |
| Low QC | 3 | 98.9 | 6.5 | 99.8 | 7.1 |
| Mid QC | 100 | 101.5 | 4.2 | 100.7 | 5.3 |
| High QC | 800 | 97.6 | 3.8 | 98.2 | 4.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 3 | 91.5 | 96.8 |
| Mid QC | 100 | 93.2 | 98.1 |
| High QC | 800 | 92.8 | 97.5 |
Visualizations
Caption: Workflow for the quantification of the analyte in human plasma.
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for supporting preclinical and clinical studies. The method has been validated for its accuracy, precision, linearity, and recovery, demonstrating its robustness for bioanalytical applications.
High-Throughput Screening Protocols for Pyrido[2,3-d]pyrimidine Libraries: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrido[2,3-d]pyrimidine libraries, a chemical scaffold of significant interest in drug discovery due to its diverse biological activities. These protocols are designed to guide researchers in identifying and characterizing novel inhibitors for various therapeutic targets, particularly protein kinases.
Introduction to Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold that has been successfully utilized in the development of potent inhibitors for a range of biological targets. Its structural similarity to purines allows it to interact with the ATP-binding sites of many kinases, making it a valuable starting point for the discovery of new therapeutic agents, particularly in oncology. Libraries of pyrido[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against key enzymes in cell signaling pathways, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Pim kinases.
Data Presentation: Inhibitory Activities of Pyrido[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative pyrido[2,3-d]pyrimidine compounds from various studies. This data highlights the potential of this scaffold against different cancer cell lines and specific kinase targets.
Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Selected Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines.
| Compound ID | MCF-7 (Breast) | HepG2 (Liver) | A-549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) | Reference |
| Series 1 | ||||||
| Compound 4 | 0.57 | 1.13 | - | - | - | [1] |
| Compound 11 | 1.31 | 0.99 | - | - | - | [1] |
| Series 2 | ||||||
| Compound 6b | >100 | - | - | <10 | - | [2] |
| Compound 7b | 6.22 | 19.58 | - | - | - | [2] |
| Series 3 | ||||||
| Compound 8a | - | - | 16.2 | 7.98 | 25.61 | [3] |
| Compound 8d | - | - | 7.23 | 7.12 | 70.17 | [3] |
| Compound 9a | - | - | - | 9.26 | - | [3] |
Note: '-' indicates data not available. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 2: Kinase Inhibitory Activity (IC50 in nM) of Selected Pyrido[2,3-d]pyrimidine Derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PIM-1 Inhibitors | |||
| Compound 4 | PIM-1 | 11.4 | [1] |
| Compound 10 | PIM-1 | 17.2 | [1] |
| CDK Inhibitors | |||
| Compound 75 | CDK6 | 115.38 | [4] |
| Compound 76 | CDK6 | 726.25 | [4] |
| EGFR Inhibitors | |||
| Compound 8a | EGFRT790M | 123 | [3] |
| Compound 8d | EGFRT790M | 290 | [3] |
| Compound 9a | EGFRT790M | 571 | [3] |
Experimental Protocols
General High-Throughput Screening Workflow
A typical HTS campaign for a pyrido[2,3-d]pyrimidine library involves a series of steps from initial screening to hit confirmation and characterization.
Biochemical Kinase Activity Assay Protocol (Example: PIM-1 Kinase)
This protocol is adapted for a generic biochemical kinase assay using a time-resolved fluorescence resonance energy transfer (TR-FRET) format, suitable for HTS.
Materials:
-
Recombinant human PIM-1 kinase
-
Biotinylated peptide substrate
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl2, 1 mM DTT, 0.1% BSA
-
ATP solution
-
Pyrido[2,3-d]pyrimidine library compounds dissolved in DMSO
-
384-well, low-volume, white microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound (typically at a stock concentration of 10 mM in DMSO) into the assay plate wells. For controls, dispense DMSO only.
-
Enzyme Addition: Add 5 µL of PIM-1 kinase solution (at a pre-determined optimal concentration in assay buffer) to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP (at their respective Km concentrations) in assay buffer to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of detection mix (containing the Europium-labeled antibody and streptavidin-acceptor in detection buffer) to each well to stop the reaction.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow for the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the percent inhibition for each compound.
-
Determine the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS.
Cell Viability/Cytotoxicity Assay Protocol (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of the library compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Pyrido[2,3-d]pyrimidine library compounds dissolved in DMSO
-
96-well, flat-bottom, clear microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with various concentrations of the pyrido[2,3-d]pyrimidine compounds (typically a serial dilution). Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Pyrido[2,3-d]pyrimidines can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream pathways.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide synthesis.
I. Synthesis Overview & Key Challenges
The synthesis of the target molecule is a multi-step process that can be conceptually divided into three main stages:
-
Formation of the Pyrido[2,3-d]pyrimidine Core: This is typically achieved through a multicomponent reaction, which can be sensitive to starting material quality and reaction conditions.
-
N-Glycosylation: The introduction of the ribofuranosyl moiety is a critical step where yield can be significantly impacted by the choice of glycosyl donor, protecting groups, and coupling conditions.
-
Functional Group Transformations: This includes the conversion of a nitrile or ester group at the C6 position to the final carboxamide. This step needs to be performed without compromising the integrity of the glycosyl group and other functionalities.
The primary challenges in this synthesis are often associated with low yields in the glycosylation step, purification of the highly polar final product, and potential side reactions during the construction of the heterocyclic core and subsequent functional group manipulations.
II. Troubleshooting Guides
A. Low Yield in Pyrido[2,3-d]pyrimidine Core Synthesis
Question: My multicomponent reaction to form the pyrido[2,3-d]pyrimidine core is giving a low yield. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in the formation of the pyrido[2,3-d]pyrimidine core, often synthesized from a substituted 6-aminopyrimidine derivative, can arise from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | - Ensure the purity of the 6-aminopyrimidine starting material. Recrystallize if necessary. - Verify the integrity and reactivity of the other components, such as the aldehyde and the active methylene compound. |
| Suboptimal reaction conditions | - Solvent: The choice of solvent can be critical. While polar aprotic solvents like DMF or DMSO are common, some reactions benefit from protic solvents like ethanol or even aqueous media.[1] - Catalyst: The reaction may require a catalyst. Common catalysts include bases (e.g., piperidine, triethylamine) or acids (e.g., acetic acid, p-toluenesulfonic acid). The choice and amount of catalyst should be optimized. - Temperature: The reaction temperature may need to be adjusted. Some multicomponent reactions proceed at room temperature, while others require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature. - Microwave Irradiation: Consider using microwave synthesis, which has been shown to improve yields and reduce reaction times for the synthesis of pyrido[2,3-d]pyrimidines.[2] |
| Side reactions | - The formation of byproducts can be a significant issue. Analyze the crude reaction mixture by LC-MS to identify major byproducts. This can provide clues about competing reaction pathways. - Adjusting the stoichiometry of the reactants can sometimes minimize side reactions. |
| Difficult work-up and purification | - The product may be partially soluble in the work-up solvents, leading to losses. Ensure complete precipitation or extraction. - The product may be difficult to purify by column chromatography. Consider alternative purification methods or different solvent systems for chromatography. |
B. Inefficient N-Glycosylation
Question: I am struggling with the N-glycosylation of my pyrido[2,3-d]pyrimidine intermediate. The yield is very low. What can I do to improve it?
Answer:
N-glycosylation of nitrogen heterocycles can be challenging. The nucleophilicity of the nitrogen atom in the pyrido[2,3-d]pyrimidine ring and the choice of glycosyl donor and reaction conditions are critical for success.
| Potential Cause | Troubleshooting Steps |
| Low nucleophilicity of the pyridopyrimidine nitrogen | - The nitrogen at position 8 needs to be sufficiently nucleophilic to attack the anomeric carbon of the sugar. If the pyridopyrimidine is not soluble or is electron-deficient, the reaction will be slow. - Consider using a silylation agent (e.g., HMDS, BSA) to activate the heterocycle prior to adding the glycosyl donor. |
| Poor choice of glycosyl donor | - The reactivity of the glycosyl donor is crucial. Common donors include glycosyl halides (bromides or chlorides) and glycosyl acetates. The choice of protecting groups on the sugar will also influence its reactivity. Per-O-acetylated or per-O-benzoylated sugars are common starting points. |
| Suboptimal reaction conditions | - Lewis Acid Catalyst: The reaction usually requires a Lewis acid catalyst to activate the glycosyl donor. Common choices include SnCl₄, TMSOTf, or BF₃·OEt₂. The choice and stoichiometry of the Lewis acid should be carefully optimized. - Solvent: Anhydrous, non-polar solvents like acetonitrile, dichloromethane, or 1,2-dichloroethane are typically used to prevent hydrolysis of the glycosyl donor and catalyst. - Temperature: The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control selectivity and minimize side reactions. |
| Anomeric mixture or incorrect stereochemistry | - The desired β-anomer is typically the biologically active form. The choice of protecting groups on the sugar (e.g., an acyl group at C-2 can promote β-selectivity through neighboring group participation) and the reaction conditions can influence the anomeric ratio. - Analyze the product mixture carefully by NMR to determine the anomeric ratio. |
| Degradation of starting materials or product | - The glycosyl donor and the product can be sensitive to acidic conditions. The reaction should be quenched carefully, and the work-up should be performed under neutral or slightly basic conditions. |
C. Difficulty in Converting Nitrile/Ester to Carboxamide
Question: I am having trouble converting the 6-cyano or 6-ethoxycarbonyl group to the 6-carboxamide in the presence of the sugar moiety. What conditions should I try?
Answer:
The conversion of a nitrile or ester to a primary amide on a sensitive substrate like a nucleoside analog requires mild conditions to avoid side reactions, such as hydrolysis of the glycosidic bond or epimerization.
| Potential Cause | Troubleshooting Steps |
| Harsh reaction conditions | - For Nitrile Hydrolysis: Avoid strong acidic or basic conditions. A common method is to use hydrogen peroxide in the presence of a base like sodium hydroxide or potassium carbonate in a mixed solvent system like DMSO/water. The temperature should be carefully controlled. - For Ester Aminolysis: Direct aminolysis with ammonia can be slow. Consider activating the ester first. For example, you can hydrolyze the ester to the carboxylic acid under mild conditions and then use a peptide coupling reagent (e.g., HATU, HBTU) with ammonia to form the amide. |
| Low reactivity of the nitrile or ester | - Steric hindrance around the functional group can slow down the reaction. Longer reaction times or a slight increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. |
| Side reactions involving the sugar moiety | - Protecting groups on the sugar should be stable to the reaction conditions. If you are using basic conditions for nitrile hydrolysis, ensure that your sugar protecting groups (e.g., acetates, benzoates) are not cleaved. - The glycosidic bond can be sensitive to acid. If you are using a two-step procedure involving hydrolysis of an ester to a carboxylic acid, use mild conditions. |
D. Challenges in Product Purification
Question: The final product is very polar and difficult to purify. What purification strategies can I use?
Answer:
The purification of highly polar compounds like the target nucleoside analog can be challenging with standard silica gel chromatography.
| Purification Method | Description and Recommendations |
| Reverse-Phase Chromatography (C18) | - This is often the method of choice for polar compounds. A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. - The addition of a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | - HILIC is an excellent technique for separating very polar compounds that are not well-retained in reverse-phase chromatography.[3] - A polar stationary phase (e.g., silica, amine, or diol-bonded silica) is used with a mobile phase consisting of a high concentration of a polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[3] |
| Preparative HPLC | - For final purification to high purity, preparative HPLC using either a reverse-phase or HILIC column is recommended. |
| Crystallization | - If the compound is crystalline, this can be an effective final purification step to remove small amounts of impurities. |
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the synthesis of the pyrido[2,3-d]pyrimidine core?
A1: A common and effective method is a three-component reaction between a 6-aminouracil derivative, an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate.[2] This approach allows for the rapid construction of the core structure in a single step.
Q2: How can I introduce the 6-carboxamide group?
A2: It is often strategic to introduce a precursor to the carboxamide group, such as a nitrile (-CN) or an ester (-COOEt), during the synthesis of the pyrido[2,3-d]pyrimidine core. This can be achieved by using a starting material like cyanoacetamide or ethyl cyanoacetate in the initial cyclization reaction. The nitrile or ester can then be converted to the carboxamide in a later step.
Q3: What are the key considerations for the N-glycosylation step?
A3: The key considerations are:
-
Activation of the Heterocycle: Silylating the pyrido[2,3-d]pyrimidinone with an agent like HMDS or BSA can increase its nucleophilicity.
-
Choice of Glycosyl Donor: A protected ribofuranosyl acetate or bromide is a common choice. The protecting groups on the sugar (e.g., acetyl or benzoyl) are important for both solubility and directing the stereochemistry of the glycosylation.
-
Lewis Acid Catalyst: A Lewis acid such as TMSOTf or SnCl₄ is typically required to promote the reaction.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent hydrolysis of the reagents.
Q4: How can I monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of most of these reactions. For more complex mixtures or to confirm product identity, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
IV. Experimental Protocols
A. General Procedure for the Synthesis of the Pyrido[2,3-d]pyrimidine Core
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the 6-aminouracil derivative (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or a mixture), add the aldehyde (1.0 eq.) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.).
-
Add a catalytic amount of a base (e.g., piperidine or triethylamine, 0.1 eq.) or an acid (e.g., acetic acid, 0.1 eq.).
-
The reaction mixture can be stirred at room temperature or heated to reflux. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with a cold solvent, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
B. General Protocol for N-Glycosylation
This protocol is a general procedure for the Vorbrüggen glycosylation and requires careful execution under anhydrous conditions.
-
Dry the pyrido[2,3-d]pyrimidinone derivative (1.0 eq.) under high vacuum for several hours.
-
Suspend the dried heterocycle in a dry solvent (e.g., anhydrous acetonitrile or 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a silylating agent (e.g., hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate, or N,O-bis(trimethylsilyl)acetamide (BSA)) and heat the mixture to reflux until it becomes a clear solution.
-
Cool the solution to the desired reaction temperature (typically 0 °C or room temperature).
-
In a separate flask, dissolve the protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.2 eq.) in a dry solvent.
-
Add the Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 1.2-1.5 eq.) to the solution of the silylated heterocycle, followed by the dropwise addition of the sugar donor solution.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Visualizations
A. Synthetic Pathway Overview
Caption: Synthetic strategy for the target molecule.
B. Troubleshooting Workflow for Low Yield
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with Pyrido[2,3-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with pyrido[2,3-d]pyrimidine derivatives in vitro.
Troubleshooting Guides
Issue: Compound Precipitates Out of Solution Upon Addition to Aqueous Buffer or Cell Culture Media
Question: My pyrido[2,3-d]pyrimidine derivative, dissolved in DMSO, precipitates immediately after I add it to my aqueous assay buffer (e.g., PBS) or cell culture medium. What is causing this and how can I prevent it?
Answer: This is a common issue known as "crashing out" and is due to the poor aqueous solubility of many pyrido[2,3-d]pyrimidine derivatives. DMSO is a strong organic solvent that can dissolve these hydrophobic compounds at high concentrations, but when this stock solution is diluted into a largely aqueous environment, the compound's solubility limit is exceeded, leading to precipitation.
Troubleshooting Steps:
-
Decrease the Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay. While some cell lines can tolerate up to 1%, lower concentrations are always preferable to minimize solvent effects and reduce the risk of precipitation. To achieve this, you may need to prepare a more diluted stock solution in DMSO, if the compound's solubility in DMSO allows.
-
Optimize the Stock Solution Concentration: Prepare a lower concentration stock solution in DMSO. While it may seem counterintuitive, a very high concentration in the DMSO stock can promote faster precipitation upon dilution.
-
Use a Co-solvent System: The addition of a water-miscible co-solvent can increase the solubility of your compound in the final aqueous solution.[1][2]
-
Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol are commonly used.
-
Protocol: Prepare your stock solution in a mixture of DMSO and the chosen co-solvent (e.g., 1:1 DMSO:PEG 400). Then, add this stock to your aqueous buffer. This can help to create a more "solvent-friendly" microenvironment for the compound.
-
-
pH Adjustment: The solubility of ionizable pyrido[2,3-d]pyrimidine derivatives can be highly dependent on the pH of the solution.
-
Determine the pKa of your compound: Knowing the acidic or basic nature of your compound is crucial.
-
Adjust the pH of your buffer: For basic compounds, a lower pH (more acidic) will generally increase solubility. For acidic compounds, a higher pH (more basic) will increase solubility. It is essential to ensure the chosen pH is compatible with your experimental system (e.g., cell viability).
-
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[3]
-
Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.
-
Protocol: Prepare a stock solution of the cyclodextrin in your aqueous buffer. Add your compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution and allow time for the inclusion complex to form (e.g., by stirring or sonication).
-
Issue: Inconsistent Results in Cell-Based Assays
Question: I am observing high variability in my cell-based assay results when using a pyrido[2,3-d]pyrimidine derivative. Could this be related to solubility?
Answer: Yes, poor solubility is a major contributor to inconsistent results in in vitro assays. If your compound is not fully dissolved, the actual concentration your cells are exposed to will be lower and more variable than the nominal concentration. This can lead to unreliable dose-response curves and inaccurate IC50 values.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding your compound to the cells, carefully inspect the diluted solution in the cell culture media for any signs of precipitation (e.g., cloudiness, visible particles). Do this under a microscope as well.
-
Perform a Solubility Test in Your Assay Medium: Before conducting your main experiment, perform a simple solubility test. Prepare your compound dilutions in the cell culture medium you will use and incubate them under the same conditions (e.g., 37°C, 5% CO2) for the duration of your assay. Visually and microscopically inspect for precipitation at different time points.
-
Employ a Kinetic Solubility Assay: A kinetic solubility assay can help you determine the concentration at which your compound starts to precipitate under your specific assay conditions.[4][5]
-
Consider the "Cloud Point": The concentration at which the solution becomes visibly cloudy is the "cloud point" and represents the limit of your compound's kinetic solubility. Aim to work at concentrations below this point for more reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve pyrido[2,3-d]pyrimidine derivatives?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of pyrido[2,3-d]pyrimidine derivatives due to its high solubilizing power for a wide range of organic molecules. However, for aqueous dilutions, co-solvents or other solubilization techniques are often necessary.
Q2: How can I determine the aqueous solubility of my compound?
A2: You can determine the aqueous solubility through either a kinetic or thermodynamic solubility assay.
-
Kinetic Solubility Assay: This is a high-throughput method where a DMSO stock solution of the compound is added to an aqueous buffer, and the concentration at which precipitation occurs is measured, often by nephelometry (light scattering) or UV spectroscopy after filtration.[4][6]
-
Thermodynamic (or Equilibrium) Solubility Assay: This "gold standard" method involves adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate (typically for 24-48 hours) with shaking. The supernatant is then filtered, and the concentration of the dissolved compound is measured by a suitable analytical method like HPLC-UV.[7][8]
Q3: Can I use sonication to dissolve my pyrido[2,3-d]pyrimidine derivative?
A3: Sonication can be a useful technique to aid in the dissolution of your compound, particularly when preparing stock solutions or facilitating the formation of cyclodextrin inclusion complexes. It provides the energy needed to break down the crystal lattice of the solid compound. However, be cautious about potential degradation of the compound with prolonged or high-energy sonication.
Q4: How does pH affect the solubility of pyrido[2,3-d]pyrimidine derivatives?
A4: Many pyrido[2,3-d]pyrimidine derivatives are ionizable molecules, meaning their charge state can change with pH. The solubility of the ionized form of a compound is generally much higher than that of its neutral form. Therefore, for basic compounds, solubility will increase as the pH decreases (protonation), and for acidic compounds, solubility will increase as the pH increases (deprotonation). Determining the pH-solubility profile of your compound is crucial for optimizing its formulation in aqueous solutions.[9]
Data Presentation: Solubility of Palbociclib (A Pyrido[2,3-d]pyrimidine Derivative)
| Solvent/Formulation | Solubility | Reference |
| Water | Very slightly soluble | [7] |
| Methanol | Very slightly soluble | [7] |
| Dimethyl sulfoxide (DMSO) | ~3 mg/mL (~6.2 mM) | [9] |
| Water (as HCl salt) | ~30 mg/mL (~62.0 mM) | [9] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 0.54 mg/mL (1.12 mM) | [9] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 0.54 mg/mL (1.12 mM) | [9] |
| 0.5% HPMC + 1% Tween80 | 20 mg/mL (41.32 mM) | [9] |
| Lactic acid buffer (50 mM, pH 4.0) | 4.17 mg/mL (8.62 mM) | [9] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of a pyrido[2,3-d]pyrimidine derivative.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for UV detection)
-
Plate reader with UV detection capabilities or a nephelometer
-
Multichannel pipette
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO in a separate 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the UV-transparent 96-well plate.
-
Rapidly add PBS (e.g., 198 µL) to each well to achieve the final desired concentrations.
-
Mix the plate gently for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance at a wavelength where the compound absorbs, or measure the light scattering using a nephelometer.
-
The concentration at which a significant increase in absorbance (due to light scattering from precipitated particles) or a sharp increase in nephelometric signal is observed is the kinetic solubility.
Protocol 2: Co-solvent Solubility Enhancement
This protocol describes how to use a co-solvent to improve the solubility of a pyrido[2,3-d]pyrimidine derivative for in vitro assays.
Materials:
-
Test compound
-
DMSO
-
Polyethylene glycol 400 (PEG 400)
-
Aqueous buffer or cell culture medium
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare a 1:1 (v/v) mixture of DMSO and PEG 400.
-
Prepare a 10 mM stock solution of the test compound in the DMSO:PEG 400 mixture.
-
Dilute this co-solvent stock solution into your aqueous buffer or cell culture medium to the final desired concentration. Ensure the final concentration of the co-solvent mixture is compatible with your assay (typically ≤1%).
-
Visually inspect for any signs of precipitation.
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Inhibition of the RIPK2 signaling pathway.
References
- 1. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. fiveable.me [fiveable.me]
- 6. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs | ADMET and DMPK [pub.iapchem.org]
- 8. scispace.com [scispace.com]
- 9. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results in cytotoxicity assays with 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide"
Technical Support Center: GS-441524 Cytotoxicity Assays
Compound: 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide Common Name: GS-441524
This guide provides troubleshooting advice and frequently asked questions for researchers observing inconsistent results in cytotoxicity assays using GS-441524, a nucleoside analog and the primary plasma metabolite of the antiviral prodrug Remdesivir.[1]
Troubleshooting Guide: Inconsistent Results
Use this section to diagnose and resolve common issues encountered during your experiments.
Q1: Why am I seeing high variability between replicate wells?
High standard deviations among your technical replicates can obscure the true cytotoxic effect of the compound. Common causes and solutions are outlined below.
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating. For adherent cells, check for clumps and gently pipette to break them up. For suspension cells, gently agitate the plate after seeding to ensure even distribution.
-
-
Pipetting Errors: Small volume inaccuracies, especially during serial dilutions of GS-441524, can lead to large concentration errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When adding reagents to a 96-well plate, avoid touching the sides of the wells. Change pipette tips between concentrations.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to increased concentrations of media components and the test compound.
-
Solution: Avoid using the outer wells for experimental data. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Compound Precipitation: GS-441524, like many small molecules, may have limited solubility in aqueous media. Precipitation will lead to inconsistent concentrations.
-
Solution: Visually inspect your stock solutions and dilutions for any signs of precipitation. If observed, consider adjusting the solvent or using a lower concentration range. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below cytotoxic levels (typically <0.5%).
-
Q2: My IC50 value for GS-441524 changes significantly between experiments. What's wrong?
Fluctuations in the half-maximal inhibitory concentration (IC50) are common but can be minimized by controlling experimental variables.
-
Cell Health and Passage Number: Cells can change phenotypically over time in culture.[2] High-passage cells may have different sensitivities to cytotoxic agents.
-
Cell Seeding Density: The initial number of cells per well can impact the final assay readout and the calculated IC50.
-
Solution: Optimize and standardize the cell seeding density. Ensure cells are in the logarithmic growth phase when treated with the compound.
-
-
Reagent Variability: The age and storage of assay reagents (e.g., MTT, XTT, LDH substrate) can affect their performance.
-
Solution: Prepare fresh reagents or use kits within their expiration date. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
-
Incubation Times: The duration of compound exposure and the final incubation with the assay reagent must be precise.
-
Solution: Standardize all incubation times. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences across the plate.
-
Q3: Why are different cytotoxicity assays (e.g., MTT vs. LDH) giving me conflicting results?
Different assays measure distinct biological endpoints. Discrepancies often provide valuable insight into the compound's mechanism of action.
-
Different Cellular Mechanisms Measured:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases. A decrease in signal suggests reduced cell viability or proliferation (a cytostatic effect).
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, indicating cell death (a cytotoxic effect).[5][6][7]
-
-
Potential Interpretation for GS-441524:
-
As a nucleoside analog, GS-441524's primary antiviral action is to interfere with RNA synthesis.[1][8] Its cytotoxic effects may be more cytostatic (inhibiting cell division) than directly cytotoxic (causing cell lysis) at certain concentrations. This could lead to a significant drop in the MTT assay signal (due to reduced metabolic activity in a non-proliferating population) but a less pronounced signal in the LDH assay if cell membranes remain intact.
-
Studies comparing these assays have shown that they can yield different results depending on the cell death pathway.[9] For example, agents that induce apoptosis without immediate membrane rupture may show effects in an MTT assay before significant LDH release is detected.
-
Table 1: Comparison of Common Cytotoxicity Assay Endpoints
| Assay Type | Principle | What It Measures | Potential for Discrepancy with GS-441524 |
| MTT / XTT | Enzymatic reduction of tetrazolium salt | Mitochondrial metabolic activity | Can be influenced by changes in cell metabolism or proliferation rate without immediate cell death. May show a strong effect if the compound is cytostatic. |
| LDH Release | Measurement of a stable cytosolic enzyme in the supernatant | Loss of cell membrane integrity (necrosis/late apoptosis) | May show a weaker or delayed effect if the compound is primarily cytostatic or induces early apoptosis without immediate membrane rupture.[9] |
| Trypan Blue | Dye exclusion by intact cell membranes | Membrane integrity | A direct count of dead cells, but can be subjective and time-sensitive as prolonged exposure can stain viable cells.[10] |
| Caspase Assays | Measurement of caspase enzyme activity | Key mediators of apoptosis | Provides specific information on the induction of programmed cell death. |
Frequently Asked Questions (FAQs)
-
What is the expected cytotoxic profile of GS-441524? GS-441524 generally exhibits low cytotoxicity in non-viral-infected cells at concentrations where it is effective as an antiviral agent.[8][11] One study on Crandell-Rees Feline Kidney (CRFK) cells showed no significant cytotoxicity at concentrations as high as 100 µM.[11] However, cytotoxicity is cell-line dependent and should be empirically determined for your specific model system.
-
What is the best solvent for GS-441524? Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of GS-441524. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%. Always include a vehicle control (media + same concentration of DMSO) in your experiments.
-
How long should I expose the cells to GS-441524? The optimal incubation time depends on the cell type's doubling time and the specific research question. Common exposure times range from 24 to 72 hours.[10] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most appropriate endpoint for your model.
-
My negative control (untreated cells) shows low viability. What should I do? This indicates a problem with your general cell culture technique or assay setup.
-
Check for Contamination: Test for mycoplasma and bacterial contamination.[2]
-
Review Cell Handling: Ensure cells are not over-confluent when seeded and that the medium is fresh.
-
Assay Artifacts: Some assays can be affected by media components like phenol red. Check the assay's technical manual for interfering substances.
-
Experimental Protocols & Visualizations
Protocol: Standard MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cytotoxicity. Optimization of cell density and incubation times is recommended for each cell line.
Materials:
-
GS-441524
-
Appropriate cell line and complete culture medium
-
Sterile 96-well flat-bottom plates (tissue-culture treated)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Calibrated multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and dilute to the desired concentration. Seed cells into a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of GS-441524 in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium + solvent).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance on a microplate reader at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Diagrams and Workflows
Caption: A logical troubleshooting workflow for diagnosing inconsistent results.
References
- 1. GS-441524 - Wikipedia [en.wikipedia.org]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric lactate dehydrogenase (LDH) assay for evaluation of antiviral activity against bovine viral diarrhoea virus (BVDV) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GS-441524 Demystified: A Complete Guide to Its Mechanism, Efficacy, and Safety - BLOOM [fipdrug.com]
- 9. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide in Murine Models
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal dosage for this compound in mice?
A1: The initial step is to conduct a dose-range finding study, also known as a maximum tolerated dose (MTD) study. This involves administering escalating doses of the compound to different cohorts of mice to identify the dose that produces the desired therapeutic effect without causing unacceptable levels of toxicity.
Q2: Which routes of administration are suitable for this type of compound in mice?
A2: The choice of administration route depends on the compound's physicochemical properties (e.g., solubility, stability) and the desired pharmacokinetic profile. Common routes for murine studies include:
-
Oral (PO): Administered via gavage, suitable for compounds with good oral bioavailability.[1]
-
Intraperitoneal (IP): Injected into the peritoneal cavity, allowing for rapid absorption.[1]
-
Intravenous (IV): Injected into a vein (typically the tail vein), providing immediate and complete systemic exposure.[1]
-
Subcutaneous (SC): Injected into the layer of skin and fat, for slower, more sustained absorption.
Q3: How can I improve the solubility of the compound for administration?
A3: If the compound has poor aqueous solubility, several strategies can be employed:
-
Vehicle Selection: Test a panel of biocompatible vehicles, such as polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), or cyclodextrins.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.
-
Sonication: Using a water bath sonicator can help break down compound aggregates and create a finer suspension.[2]
-
Co-solvents: A combination of solvents can be used to enhance solubility.
Q4: What are the key parameters to monitor during a pharmacokinetic (PK) study?
A4: A murine PK study should aim to determine the following parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals.
-
Potential Cause: Inconsistent administration technique.
-
Solution: Ensure all personnel are thoroughly trained and standardized on the chosen administration route (e.g., proper gavage technique to avoid accidental tracheal administration).[1]
-
Potential Cause: Inaccurate dosing due to poor suspension.
-
Solution: If administering a suspension, ensure it is vortexed thoroughly before drawing each dose to ensure homogeneity.[2]
-
Potential Cause: Animal stress affecting physiology.
-
Solution: Acclimate animals to handling and restraint procedures before the study begins to minimize stress-induced variability.
Issue 2: Unexpected toxicity or adverse effects at presumed safe doses.
-
Potential Cause: Vehicle-related toxicity.
-
Solution: Run a vehicle-only control group to differentiate between compound- and vehicle-induced effects.
-
Potential Cause: Rapid absorption leading to high peak concentrations.
-
Solution: Consider a different route of administration that provides slower absorption (e.g., subcutaneous instead of intraperitoneal) or fractionate the daily dose.
-
Potential Cause: Off-target effects of the compound.
-
Solution: Conduct comprehensive toxicological assessments, including histopathology of major organs, to identify any off-target toxicities.
Issue 3: Difficulty with intravenous administration via the tail vein.
-
Potential Cause: Vasoconstriction of the tail vein.
-
Solution: Warm the mouse under a heat lamp for a short period to induce vasodilation, making the vein more prominent.[3]
-
Potential Cause: Improper restraint.
-
Solution: Use a specialized rodent restrainer to safely secure the mouse and provide clear access to the tail.[3]
Data Presentation
Table 1: Example Dose-Range Finding Study Summary
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 5 | +5.2 | None observed | 0/5 |
| 10 | 5 | +4.8 | None observed | 0/5 |
| 30 | 5 | +1.5 | Mild lethargy | 0/5 |
| 100 | 5 | -8.3 | Piloerection, significant lethargy | 1/5 |
| 300 | 5 | -15.1 | Severe lethargy, ataxia | 3/5 |
Table 2: Example Pharmacokinetic Parameters in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t1/2 (hr) |
| 10 | 150 ± 25 | 0.5 | 450 ± 60 | 2.1 |
| 30 | 480 ± 70 | 1.0 | 1600 ± 210 | 2.5 |
| 100 | 1200 ± 180 | 1.0 | 4800 ± 550 | 2.8 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocols
Protocol 1: Preparation of the Investigational Compound for Murine Administration
-
Objective: To prepare a stable and homogenous formulation of the compound for in vivo administration.
-
Materials:
-
4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
-
Selected vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Calculate the total amount of compound and vehicle required for the entire study cohort, including a slight overage.
-
Accurately weigh the compound and place it in a sterile tube.
-
Add a small amount of the vehicle to the compound and vortex to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If the compound does not fully dissolve, place the tube in a water bath sonicator for 10-15 minutes to create a fine, homogenous suspension.[2]
-
Visually inspect the formulation for any large particles or inconsistencies.
-
Store the formulation as per its stability data (e.g., at 4°C, protected from light).
-
Before each administration, vortex the formulation thoroughly.
-
Protocol 2: Murine Oral Gavage Administration
-
Objective: To accurately administer a liquid formulation of the compound directly into the stomach of a mouse.
-
Materials:
-
Prepared compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringe (e.g., 1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Firmly restrain the mouse using a one-handed scruff method, ensuring the head and body are immobilized.[3]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouse's mouth, slightly off-center, and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass into the esophagus with minimal resistance.
-
Once the needle is in place, slowly depress the syringe plunger to deliver the formulation.[1]
-
Carefully withdraw the needle in a single, smooth motion.
-
Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Visualizations
Caption: Hypothetical signaling pathway for a pyrido[2,3-d]pyrimidine derivative.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for adverse events in murine studies. events in murine studies.
References
"reducing off-target effects of novel pyrido[2,3-d]pyrimidine inhibitors"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel pyrido[2,3-d]pyrimidine inhibitors. Our goal is to help you mitigate off-target effects and ensure the accuracy and reliability of your experimental results.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during experiments with pyrido[2,3-d]pyrimidine inhibitors.
1.1 Unexpected Cell Death or Toxicity
Question: My pyrido[2,3-d]pyrimidine inhibitor is causing significant cell death, even at low concentrations where the intended target should not be sufficiently inhibited to induce such an effect. What could be the cause and how can I troubleshoot this?
Answer: Unexpected cytotoxicity is a common issue that can arise from off-target effects of kinase inhibitors. Here’s a step-by-step guide to investigate and mitigate this issue:
Troubleshooting Steps:
-
Confirm On-Target Potency: First, ensure your inhibitor is active against its intended target at the concentrations used. An in vitro kinase assay is the gold standard for determining the IC50 value of your compound against the purified target kinase.
-
Assess Off-Target Kinase Inhibition: Pyrido[2,3-d]pyrimidine inhibitors can have activity against a range of kinases.[1][2] It is crucial to profile your inhibitor against a panel of kinases to identify potential off-targets that could be responsible for the observed toxicity. Several commercial services offer kinase selectivity profiling.
-
Investigate Common Toxic Off-Targets: Certain kinases are known to be associated with cellular toxicity when inhibited. If your kinase profiling reveals potent inhibition of kinases such as those involved in essential cellular processes, these may be the cause of the observed cell death.
-
Perform a Cellular Thermal Shift Assay (CETSA): CETSA can confirm target engagement in intact cells.[1] A lack of a thermal shift for your intended target at concentrations causing toxicity, coupled with a shift for a suspected off-target, would strongly suggest an off-target effect is responsible.
-
Structure-Activity Relationship (SAR) Analysis: If you have access to analog compounds, compare their cytotoxicity profiles with their on- and off-target inhibition profiles. A correlation between the inhibition of a specific off-target and the degree of cytotoxicity across multiple compounds can help identify the problematic off-target.
-
Rescue Experiments: If a specific off-target is suspected, you may be able to "rescue" the cells from the inhibitor's toxic effects by activating the downstream pathway of the off-target kinase through alternative means (e.g., adding a downstream signaling molecule).
Logical Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: A flowchart outlining the steps to troubleshoot unexpected cell death.
1.2 Discrepancy Between Biochemical and Cellular Activity
Question: My inhibitor is potent in a biochemical assay with the purified kinase, but shows much weaker activity in cell-based assays. What could explain this discrepancy?
Answer: This is a frequent challenge in drug development. Several factors can contribute to a drop-off in potency between biochemical and cellular environments.
Troubleshooting Steps:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Action: Assess the physicochemical properties of your compound (e.g., logP, polar surface area). Consider performing a cellular uptake assay.
-
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Action: Test for efflux by co-incubating your inhibitor with known efflux pump inhibitors (e.g., verapamil). A potentiation of your inhibitor's activity in the presence of an efflux pump inhibitor would suggest it is a substrate for that pump.
-
-
Cellular ATP Concentration: Kinase inhibitors are often ATP-competitive. The high concentration of ATP in cells (millimolar range) compared to that typically used in biochemical assays (micromolar range) can lead to a significant decrease in apparent potency.
-
Action: If possible, perform your biochemical assay at a higher, more physiologically relevant ATP concentration to get a better estimate of its cellular potency.
-
-
Plasma Protein Binding: If you are using serum-containing media, your inhibitor may bind to plasma proteins, reducing the free concentration available to interact with the target.
-
Action: Measure the plasma protein binding of your compound. You can also perform cell-based assays in serum-free or low-serum conditions, although this may affect cell health.
-
-
Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
Action: Analyze cell lysates by LC-MS/MS after incubation with your compound to look for the appearance of metabolites.
-
Workflow to Address Potency Discrepancies
Caption: Key factors to investigate when biochemical and cellular activities differ.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for pyrido[2,3-d]pyrimidine inhibitors?
A1: The pyrido[2,3-d]pyrimidine scaffold is a versatile "privileged structure" in medicinal chemistry, known to interact with the ATP-binding site of a wide range of kinases.[3] Common off-targets can include other members of the same kinase family as the intended target, as well as structurally related kinases from different families. For example, inhibitors designed against a specific tyrosine kinase may also show activity against other tyrosine kinases like Src, Abl, and EGFR.[4][5] Similarly, CDK inhibitors from this class may have off-target effects on other CDKs.[2] A broad kinase panel screening is the most effective way to identify the specific off-target profile of a novel inhibitor.
Q2: How can I improve the selectivity of my pyrido[2,3-d]pyrimidine inhibitor?
A2: Improving selectivity is a key challenge in kinase inhibitor design. Here are some strategies:
-
Structure-Based Design: Utilize X-ray co-crystal structures of your inhibitor bound to its target and off-targets to identify differences in the ATP-binding pockets that can be exploited. Designing modifications that interact with non-conserved residues can significantly enhance selectivity.
-
Targeting Allosteric Sites: Instead of competing with ATP, allosteric inhibitors bind to other sites on the kinase, which are generally less conserved across the kinome, leading to higher selectivity.
-
Computational Modeling: Molecular docking and dynamics simulations can help predict the binding modes and affinities of your inhibitor to both on- and off-targets, guiding the design of more selective compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the pyrido[2,3-d]pyrimidine scaffold and test the resulting analogs for on- and off-target activity. This can reveal which chemical moieties contribute to potency and which are responsible for off-target effects.
Q3: What is a "selectivity score" and how is it useful?
A3: A selectivity score is a metric used to quantify the selectivity of a kinase inhibitor. It is typically calculated from the results of a broad kinase profiling screen. One common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at a given concentration) by the total number of kinases in the panel. A lower score indicates higher selectivity. This score allows for a standardized comparison of the selectivity of different inhibitors and can be a valuable tool for prioritizing compounds for further development.
Q4: Can off-target effects ever be beneficial?
A4: While often associated with toxicity, off-target effects can sometimes be therapeutically beneficial. A multi-kinase inhibitor that hits several targets in a cancer-related pathway may have a more potent anti-tumor effect than a highly selective inhibitor. For example, some successful kinase inhibitors in the clinic are known to have multiple targets that contribute to their efficacy. However, any potential benefits of off-target activity must be carefully weighed against the risks of toxicity.
Section 3: Data Presentation
Table 1: Selectivity Profile of Representative Pyrido[2,3-d]pyrimidine Inhibitors
| Compound | Intended Target | On-Target IC50 (nM) | Representative Off-Targets | Off-Target IC50 (nM) | Reference |
| PD180970 | Bcr-Abl | 2.5 | c-Src | <10 | [4][5] |
| Lck | <5 | [4] | |||
| PDGFR | >100 | [4] | |||
| FGFR | >100 | [4] | |||
| EGFR | >100 | [4] | |||
| Palbociclib | CDK4/Cyclin D1 | 11 | CDK6/Cyclin D2 | 15 | [6] |
| (PD-0332991) | CDK1/Cyclin B | >10,000 | [6] | ||
| CDK2/Cyclin E | >10,000 | [6] | |||
| Compound 5a | PDGFRβ, EGFR, CDK4/Cyclin D1 | Not determined | PDGFRβ | % inhibition at 50µM: 45 | [7] |
| EGFR | % inhibition at 50µM: 48 | [7] | |||
| CDK4/Cyclin D1 | % inhibition at 50µM: 42 | [7] |
Note: IC50 values can vary depending on the assay conditions.
Section 4: Experimental Protocols
4.1 Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if a pyrido[2,3-d]pyrimidine inhibitor binds to its intended target or a suspected off-target in intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with your pyrido[2,3-d]pyrimidine inhibitor at various concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Wash cells with PBS and harvest by scraping or trypsinization.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Heat Challenge:
-
Aliquot the supernatant (cell lysate) into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes in a thermal cycler. Include a non-heated control.
-
Cool the samples to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant.
-
Analyze the amount of the target protein in the supernatant by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
On-Target vs. Off-Target Effect Diagram
Caption: Relationship between on-target and off-target effects of an inhibitor.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SGLT2 Inhibitors in the Management of Cardio-Renal-Metabolic Syndrome: A New Therapeutic Era [mdpi.com]
- 3. London Stock Exchange | London Stock Exchange [londonstockexchange.com]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. google.com [google.com]
"refining purification methods for 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide , more commonly known by its Gilead Sciences designation, GS-441524 . GS-441524 is a key nucleoside analogue and the active metabolite of the antiviral prodrug Remdesivir.[1]
This guide addresses common challenges encountered during the purification of this polar, heterocyclic compound and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for GS-441524 and related nucleoside analogues?
A1: The most prevalent purification methods for GS-441524 and its parent compound, Remdesivir, include silica gel column chromatography and High-Performance Liquid Chromatography (HPLC).[2][3][4] Recrystallization is also a viable technique for purifying solid organic compounds and can be optimized by carefully selecting the solvent system.[5] For high-purity requirements, such as in pharmaceutical applications, preparative HPLC is often the method of choice.[5]
Q2: I am observing low yield after purification. What are the potential causes and solutions?
A2: Low yields can stem from several factors during purification. In column chromatography, the compound might be too polar and remain on the silica gel.[6] For crystallization, the choice of solvent is critical; the ideal solvent should dissolve the compound when hot but sparingly at room temperature.[5] It's also possible that the compound is partially soluble in the wash solvent, leading to losses.[7] Consider using a solvent mixture to fine-tune solubility and improve recovery.[5]
Q3: My purified GS-441524 shows persistent impurities in the final analysis. How can I improve the purity?
A3: To enhance purity, multiple purification cycles might be necessary.[5] If using column chromatography, ensure the silica gel is properly packed and consider using a gradient elution to better separate closely related impurities. For challenging separations, reverse-phase HPLC can offer a different selectivity compared to normal-phase chromatography.[8][9] Additionally, ensuring the stability of the compound on the stationary phase is crucial, as degradation during purification can introduce new impurities.[6]
Q4: Can I use Remdesivir purification protocols for GS-441524?
A4: Yes, protocols for the purification of Remdesivir and its intermediates are highly relevant for GS-441524, as they share a core structural similarity.[2][10] GS-441524 is, in fact, a key intermediate in some synthetic routes to Remdesivir.[10][11] However, due to differences in polarity (GS-441524 being more polar than Remdesivir), you may need to adjust the mobile phase composition, for instance, by increasing the proportion of the polar solvent in your elution system.
Q5: What analytical techniques are suitable for assessing the purity of GS-441524?
A5: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of GS-441524, often with UV detection.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are also essential for structural confirmation and identification of any impurities.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of GS-441524.
| Problem | Potential Cause | Recommended Solution |
| Compound does not move from the baseline in normal-phase TLC/column chromatography. | The compound is highly polar and strongly adsorbs to the silica gel. | - Increase the polarity of the mobile phase (e.g., higher percentage of methanol in dichloromethane).- Consider using reverse-phase chromatography where polar compounds elute earlier.[6][12]- Deactivate the silica gel with a small amount of triethylamine or by using alumina as the stationary phase if the compound is sensitive to the acidic nature of silica.[6] |
| Streaking or tailing of spots on TLC plate. | - The sample is overloaded.- The compound is interacting strongly with the stationary phase.- Presence of highly polar impurities. | - Apply a more dilute sample to the TLC plate.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the peak shape of acidic or basic compounds, respectively.- Perform an initial purification step like a plug filtration to remove baseline impurities.[6] |
| Co-elution of impurities with the desired product in column chromatography. | Insufficient resolution between the product and impurities. | - Optimize the mobile phase composition; a shallower gradient or isocratic elution with the optimal solvent mixture can improve separation.- Try a different stationary phase (e.g., alumina, C18 for reverse-phase).- If the impurity is a diastereomer, chiral chromatography may be required.[4] |
| Product crashes out of solution during column loading or elution. | Poor solubility of the compound in the mobile phase or the solvent used for loading. | - Dissolve the crude product in a minimal amount of a stronger, more polar solvent before adsorbing it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column.- Use a solvent for loading in which the compound is readily soluble, but use a very small volume to maintain a tight band at the top of the column.[6] |
| Low recovery after crystallization. | - The compound has significant solubility in the crystallization solvent at low temperatures.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Use a solvent in which the compound has lower solubility at cold temperatures or use a co-solvent system.- Cool the solution slowly and consider seeding with a pure crystal to promote the growth of larger, more easily filterable crystals.[5] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is a general guideline for the purification of GS-441524 using silica gel chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude GS-441524 in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a dry powder.
-
Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 dichloromethane:methanol).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 dichloromethane:methanol) to elute the more polar compounds.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified GS-441524.
-
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a typical RP-HPLC method for the final purification of GS-441524.
-
Instrumentation and Column:
-
A preparative HPLC system equipped with a UV detector.
-
A C18 reverse-phase column is commonly used.[13]
-
-
Mobile Phase Preparation:
-
Method Parameters:
-
Flow Rate: Dependent on the column diameter.
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute the compound of interest. For example, 10% to 95% B over 20 minutes.[3]
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 250 nm or 274 nm).[3][13]
-
-
Sample Injection and Fraction Collection:
-
Dissolve the partially purified GS-441524 in the initial mobile phase composition.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak of the desired product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile/methanol) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
Quantitative Data Summary
The following table summarizes typical yields and purity levels reported for the synthesis and purification of Remdesivir and its key intermediate GS-441524. These values can serve as a benchmark for your own experiments.
| Purification Step/Method | Compound | Reported Yield | Reported Purity (by HPLC) | Reference |
| Synthesis from GS-441524 without intermediate purification | Remdesivir | 85% (overall) | 99.4% | [10][11] |
| t-BuMgCl-mediated coupling and deprotection | Remdesivir | 43% | Not Specified | [10] |
| Final deprotection step | Compound 5c (related intermediate) | 36% | Not Specified | [3] |
Visualizations
Caption: General purification workflow for GS-441524.
Caption: Troubleshooting logic for improving product purity.
References
- 1. GS-441524 - Wikipedia [en.wikipedia.org]
- 2. WO2022142396A1 - Preparation method for remdesivir intermediate - Google Patents [patents.google.com]
- 3. Rethinking Remdesivir: Synthesis, Antiviral Activity and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Quantification of GS-441524 concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
"addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability in the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in the synthesis of pyrido[2,3-d]pyrimidines?
A1: Batch-to-batch variability in the synthesis of pyrido[2,3-d]pyrimidines can arise from several factors, including:
-
Raw Material Quality: Variations in the purity, isomeric ratio, and physical properties of starting materials and reagents can significantly impact the reaction outcome.
-
Reaction Conditions: Minor deviations in temperature, reaction time, stirring rate, and the rate of reagent addition can lead to inconsistent product yield and purity.
-
Solvent Quality: The presence of impurities, particularly water, in solvents can interfere with the reaction chemistry.
-
Work-up and Purification Procedures: Inconsistencies in extraction, crystallization, and chromatographic purification can result in batches with different purity profiles and physical characteristics.
-
Human Factors: Differences in experimental technique and handling between operators can introduce variability.
Q2: How can I identify the root cause of unexpected results or impurities in my synthesis?
A2: A systematic approach is crucial. Start by reviewing your lab notebook to ensure all reaction parameters were followed correctly. Then, re-analyze your starting materials to confirm their identity and purity. Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to characterize the impurity and compare the data of the "good" and "bad" batches.
Q3: What are the critical quality attributes (CQAs) I should monitor for my synthesized pyrido[2,3-d]pyrimidine?
A3: Key CQAs to monitor include:
-
Purity: The percentage of the desired compound, typically determined by HPLC.
-
Impurity Profile: Identification and quantification of any impurities.
-
Yield: The amount of product obtained.
-
Physical Properties: Including appearance, color, melting point, and particle size distribution.
-
Polymorphism: The crystalline form of the compound, which can affect solubility and bioavailability.
Troubleshooting Guides
Issue 1: Low Yield
Q: My reaction is consistently resulting in a lower than expected yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in pyrido[2,3-d]pyrimidine synthesis can be attributed to several factors. The following troubleshooting workflow can help identify the cause:
Technical Support Center: Interpreting Unexpected Pharmacological Data for a Novel Carboxamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with novel carboxamide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected pharmacological data and navigate common experimental challenges.
Frequently Asked questions (FAQs)
| Question | Answer |
| 1. My novel carboxamide shows high potency in my primary in vitro assay but no activity in a cell-based assay. What are the possible reasons? | This discrepancy can arise from several factors. Firstly, consider the compound's physicochemical properties. Poor membrane permeability can prevent it from reaching its intracellular target in a whole-cell context. Additionally, the compound may be rapidly metabolized by the cells into an inactive form. It is also possible that the in vitro target is not relevant to the signaling pathway in the cell line used. Finally, assay artifacts in the primary screen, such as aggregation or interference with the detection method, could lead to falsely positive results. |
| 2. I'm observing a bell-shaped dose-response curve with my carboxamide. What could be the cause? | A bell-shaped or U-shaped dose-response curve can indicate several phenomena. At higher concentrations, the compound might be causing cytotoxicity, leading to a decrease in the measured response. Alternatively, it could be engaging with a secondary, lower-affinity target that produces an opposing effect. Another possibility is receptor desensitization or downregulation at high ligand concentrations. |
| 3. My carboxamide is showing activity against multiple, unrelated targets. How should I interpret this? | This phenomenon, known as polypharmacology or promiscuity, is not uncommon for small molecules.[1][2][3] It's crucial to determine if this is due to specific interactions with multiple targets or non-specific effects.[1] Non-specific activity can be caused by compound aggregation, membrane disruption, or interference with the assay technology.[1] Consider running control experiments, such as dynamic light scattering to check for aggregation, and testing the compound in orthogonal assays. If the promiscuity is due to specific binding, this could have implications for both the therapeutic potential and the off-target side effects of the compound. |
| 4. In vivo efficacy of my carboxamide does not correlate with its in vitro potency. What are the potential reasons? | Poor in vitro-to-in vivo correlation is a common challenge in drug development.[4] This can be due to unfavorable pharmacokinetic properties, such as poor absorption, rapid metabolism and clearance, or low tissue distribution to the target organ. The formation of reactive metabolites can also lead to toxicity, limiting the achievable therapeutic exposure.[5][6][7][8][9] It is also possible that the in vitro model does not accurately reflect the complexity of the in vivo disease state. |
| 5. My compound's activity varies significantly between different batches. What should I investigate? | Batch-to-batch variability can stem from issues with compound purity, the presence of impurities, or degradation of the compound. It is also possible that the compound exists as different polymorphs with varying solubilities.[10] We recommend performing analytical chemistry techniques such as HPLC, mass spectrometry, and NMR to confirm the identity, purity, and stability of each batch. |
Troubleshooting Guides
Issue 1: Inconsistent Results in a Cell-Based Assay
You are observing high variability in your results from a cell-based assay with your novel carboxamide.
Possible Causes and Solutions:
-
Compound Solubility and Stability:
-
Question: Could my carboxamide be precipitating in the assay medium?
-
Troubleshooting Step: Visually inspect the wells for any precipitate. Determine the thermodynamic and kinetic solubility of your compound in the assay buffer.
-
Solution: If solubility is an issue, consider using a lower concentration, adding a solubilizing agent like DMSO (ensure final concentration is not cytotoxic), or reformulating the compound.
-
-
Cell Health and Viability:
-
Question: Are the cells healthy and in the logarithmic growth phase?
-
Troubleshooting Step: Monitor cells for any signs of contamination (e.g., bacteria, fungi, mycoplasma).[11] Ensure cells are not overgrown or have been passaged too many times.
-
Solution: Use cells with a consistent passage number and ensure they are seeded at an appropriate density.[12]
-
-
Assay Protocol and Reagents:
-
Question: Is there variability in my pipetting or reagent preparation?
-
Troubleshooting Step: Review your pipetting technique and ensure all reagents are prepared fresh and correctly. Check for lot-to-lot variability in assay kits and reagents.
-
Solution: Use calibrated pipettes and follow a standardized protocol.[13][14]
-
-
Plate Reader Settings:
-
Question: Are the plate reader settings optimal for my assay?
-
Troubleshooting Step: Check that the correct filters or monochromators are being used for the peak excitation and emission wavelengths of your assay's detection method.[11]
-
Solution: Optimize the gain and exposure settings to maximize the signal-to-background ratio without saturating the detector.[11]
-
Logical Troubleshooting Workflow
Issue 2: Unexpected Off-Target Activity
Your novel carboxamide shows activity in an unexpected pathway or target.
Possible Causes and Solutions:
-
Compound Promiscuity:
-
Question: Is my compound a "frequent hitter" or a Pan-Assay Interference Compound (PAINS)?
-
Troubleshooting Step: Analyze the structure of your carboxamide for known PAINS motifs. These are chemical structures that are known to cause non-specific assay interference.
-
Solution: If a PAINS motif is present, consider synthesizing an analog that removes this substructure to see if the off-target activity is abolished.
-
-
Reactive Metabolite Formation:
-
Question: Could a metabolite of my carboxamide be responsible for the off-target activity?
-
Troubleshooting Step: Carboxamides can be metabolized to reactive species.[5][7][8] Incubate your compound with liver microsomes and use trapping agents to detect the formation of reactive metabolites.
-
Solution: If reactive metabolites are identified, this could explain unexpected toxicity or off-target effects.
-
-
Direct Off-Target Binding:
-
Question: Is my compound directly binding to an unintended target?
-
Troubleshooting Step: Perform a broad off-target screening panel against a variety of receptors, enzymes, and ion channels.
-
Solution: If specific off-target binding is confirmed, this information is valuable for understanding the compound's overall pharmacological profile and potential side effects.
-
Signaling Pathway: PI3K/Akt/mTOR
Some carboxamides have been shown to modulate the PI3K/Akt/mTOR pathway.[15][16][17] Unexpected activity related to cell growth, proliferation, or survival could be due to interaction with this pathway.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for a G-Protein Coupled Receptor (GPCR)
This protocol is a generalized procedure for determining the binding affinity of a novel carboxamide to a GPCR using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-ligand)
-
Unlabeled ("cold") reference ligand
-
Novel carboxamide compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Filter mats
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the novel carboxamide and the cold reference ligand in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Radiolabeled ligand at a concentration near its Kd
-
Varying concentrations of the novel carboxamide or cold reference ligand
-
Cell membranes
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the novel carboxamide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| Reference Ligand | 10 | 5 |
| Novel Carboxamide | 50 | 25 |
Protocol 2: Whole-Cell Patch Clamp Electrophysiology for an Ion Channel
This protocol provides a basic framework for assessing the effect of a novel carboxamide on a voltage-gated ion channel.
Materials:
-
Cells expressing the target ion channel
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)
-
Novel carboxamide compound
-
Patch clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Pipette Preparation: Pull a glass capillary to create a micropipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Approach: Under the microscope, approach a single cell with the micropipette while applying positive pressure.
-
Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential where the target ion channels are closed.
-
Elicit Currents: Apply a voltage-step protocol to activate the ion channels and record the resulting ionic currents.
-
Compound Application: Perfuse the external solution containing the novel carboxamide onto the cell and repeat the voltage-step protocol to record the effect of the compound on the ion channel currents.
-
Data Analysis: Measure the peak current amplitude in the absence and presence of the compound. Plot the percentage of current inhibition as a function of the carboxamide concentration to determine the IC50.
Data Presentation:
| Compound Concentration (µM) | Peak Current (pA) | % Inhibition |
| 0 (Control) | 1000 | 0 |
| 1 | 800 | 20 |
| 10 | 500 | 50 |
| 100 | 100 | 90 |
Protocol 3: Assessment of Compound Solubility
A simple method to determine the kinetic solubility of a novel carboxamide.
Materials:
-
Novel carboxamide compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
96-well plates
-
Plate shaker
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the carboxamide in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to PBS: Add a small volume of each DMSO dilution to a larger volume of PBS in a 96-well plate. The final DMSO concentration should be low (e.g., <1%).
-
Incubation: Incubate the plate on a plate shaker for a set period (e.g., 2 hours) at room temperature.
-
Measurement: Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the control (PBS with DMSO only).
Data Presentation:
| Compound Concentration (µM) | Turbidity (Absorbance at 620 nm) |
| 1 | 0.05 |
| 5 | 0.06 |
| 10 | 0.08 |
| 25 | 0.25 |
| 50 | 0.50 |
| 100 | 0.85 |
| Kinetic Solubility | ~10 µM |
References
- 1. Activity artifacts in drug discovery and different facets of compound promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. sop.washington.edu [sop.washington.edu]
- 6. Novel risk assessment of reactive metabolites from discovery to clinical stage [jstage.jst.go.jp]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. assaygenie.com [assaygenie.com]
- 14. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide and Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the selectivity of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide, a member of the pyridopyrimidine class of compounds. The guidance provided is applicable to the broader class of pyridopyrimidine derivatives, which are often investigated as kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the selectivity of my pyridopyrimidine compound?
A1: The first step is to perform a broad kinase selectivity profile. This is typically done through in vitro biochemical assays against a large panel of kinases.[1][2] A common approach is to initially screen the compound at a single high concentration (e.g., 1-10 µM) to identify potential off-target interactions. For any kinases showing significant inhibition (e.g., >70%), a dose-response curve should be generated to determine the IC50 value.[1] This provides a quantitative measure of potency against each kinase.
Q2: My compound is showing activity against multiple kinases. What are common strategies to enhance its selectivity?
A2: Enhancing selectivity often involves medicinal chemistry efforts to modify the compound's structure. Key strategies for pyridopyrimidine derivatives include:
-
Structural Modifications: Introducing bulky groups or specific functional moieties can create steric hindrance that prevents binding to the ATP pockets of off-target kinases while retaining affinity for the intended target.[3]
-
Isosteric Replacement: Replacing parts of the molecule with bioisosteres (substituents with similar physical or chemical properties) can alter the binding profile. For example, replacing a benzene ring with a pyridine nucleus can introduce hydrogen bond acceptors and change selectivity.[3]
-
Targeting Unique Residues: Designing modifications that interact with non-conserved amino acid residues in the ATP binding site of the target kinase can significantly improve selectivity.
Q3: How do I choose between a biochemical assay and a cell-based assay for selectivity profiling?
A3: Both assay types are crucial and provide complementary information.
-
Biochemical assays (e.g., kinase activity assays) directly measure the interaction between your compound and isolated kinases, providing a clean assessment of inhibitory potency (IC50) or binding affinity (Kd).[1][4]
-
Cell-based assays measure the compound's effect in a more physiologically relevant context, accounting for factors like cell permeability, metabolism, and engagement with the target in its native environment.[5][6][7] It is advisable to use both to build a comprehensive selectivity profile.[4]
Q4: What does a high degree of variance in my IC50 values across different assay runs indicate?
A4: High variance in IC50 values can stem from several factors:
-
Assay Conditions: Inconsistent ATP concentrations, enzyme lots, or incubation times can affect results. For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration in the assay.[1][4]
-
Compound Stability: The compound may be unstable in the assay buffer, leading to inconsistent effective concentrations.
-
Experimental Error: Pipetting inaccuracies or issues with plate readers can introduce variability. It is essential to include reference inhibitors as positive controls to monitor assay performance.[5]
Troubleshooting Guides
Problem 1: Poor Selectivity Observed in Initial Kinase Panel Screen
Your lead compound, 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide, inhibits multiple kinases with similar potency.
Troubleshooting Steps:
-
Analyze Structural Homology of Off-Targets: Identify the kinases that are being inhibited. Use bioinformatics tools to compare the sequence and structural homology of their ATP-binding sites with your intended target. This can provide clues for rational drug design to improve selectivity.
-
Initiate Structure-Activity Relationship (SAR) Studies:
-
Consider Allosteric Inhibition: If achieving selectivity for the ATP-binding site is challenging, explore the possibility of designing an allosteric inhibitor that binds to a less-conserved site on the target kinase.[9]
Logical Workflow for Improving Selectivity
Caption: Workflow for troubleshooting poor kinase inhibitor selectivity.
Problem 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Your compound shows high potency and selectivity in biochemical assays, but this does not translate to cell-based assays.
Troubleshooting Steps:
-
Assess Cell Permeability: The compound may have poor membrane permeability. Consider using cell lines engineered to express transporters or perform physicochemical property profiling (e.g., logP, solubility).
-
Investigate Compound Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively remove it from the cell. This can be tested using efflux pump inhibitors or cell lines overexpressing these pumps.
-
Evaluate Target Engagement in Cells: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that the compound is binding to its intended target within the cell.[5]
-
Consider High Intracellular ATP Levels: The concentration of ATP in cells (mM range) is much higher than that typically used in biochemical assays (µM range).[4] For an ATP-competitive inhibitor, this will lead to a rightward shift in the IC50 value in cellular assays.
Signaling Pathway: Generic Kinase Inhibition and Downstream Effects
Caption: Inhibition of a target kinase by a pyridopyrimidine compound.
Quantitative Data Summary
The following tables provide example data that might be generated during a selectivity enhancement campaign.
Table 1: Initial Kinase Selectivity Profile of Compound X
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| Target Kinase A | 98% | 15 | TK |
| Off-Target Kinase B | 95% | 30 | TK |
| Off-Target Kinase C | 80% | 250 | CMGC |
| Off-Target Kinase D | 55% | >1000 | AGC |
| Off-Target Kinase E | 10% | >10,000 | CAMK |
Table 2: Selectivity Profile of Optimized Analogue X-A2
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Selectivity Fold-Change (vs. B) |
| Target Kinase A | 99% | 12 | - |
| Off-Target Kinase B | 45% | 1,500 | 50x Improvement |
| Off-Target Kinase C | 20% | >5,000 | >20x Improvement |
| Off-Target Kinase D | 5% | >10,000 | >10x Improvement |
| Off-Target Kinase E | <5% | >10,000 | No significant change |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescent Assay)
This protocol is adapted for a generic luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay.[2]
Objective: To determine the IC50 values of a test compound against a panel of kinases.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (e.g., Kinase Selectivity Profiling System)[2]
-
Substrate and ATP solution
-
Kinase buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates (white, low-volume)
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute further in kinase buffer to achieve the desired final concentrations for the dose-response curve.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of the kinase/substrate/ATP mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Cytotoxicity/Viability Assay (MTT Assay)
Objective: To assess the effect of the compound on the viability of a cancer cell line expressing the target kinase.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow for Compound Evaluation
Caption: A comprehensive workflow for evaluating a novel kinase inhibitor. Caption: A comprehensive workflow for evaluating a novel kinase inhibitor.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell-Based Assays [merckmillipore.com]
- 7. youtube.com [youtube.com]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
"confirming the anticancer activity of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide in multiple cell lines"
A comprehensive evaluation of the pyrido[2,3-d]pyrimidine derivative, 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide, also known as Sangivamycin, reveals significant anticancer activity across a panel of human cancer cell lines. This guide provides a comparative analysis of Sangivamycin's efficacy against established anticancer agents, Flavopiridol and Doxorubicin, supported by in-vitro experimental data. The objective of this guide is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of Sangivamycin's potential as a therapeutic candidate.
This comparison encompasses the cytotoxic effects, induction of apoptosis, and cell cycle alterations mediated by Sangivamycin in breast adenocarcinoma (MCF-7, MDA-MB-231), colon carcinoma (HCT116), multiple myeloma (U266B1, RPMI-8226), and pancreatic cancer cell lines. Where available, data for the well-characterized CDK inhibitor Flavopiridol and the topoisomerase inhibitor Doxorubicin are presented to benchmark the performance of Sangivamycin.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for Sangivamycin, Flavopiridol, and Doxorubicin in various cancer cell lines, as determined by MTT assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The data presented here are compiled from multiple sources to provide a comparative overview.
| Cell Line | Sangivamycin (nM) | Flavopiridol (nM) | Doxorubicin (nM) |
| Breast Adenocarcinoma | |||
| MCF-7 | Not widely reported | ~100 - 300 | ~1100 - 8306[1][2] |
| MDA-MB-231 | Not widely reported | Not widely reported | ~900 - 6602[1][2] |
| Colon Carcinoma | |||
| HCT116 | Not widely reported | Not widely reported | Not widely reported |
| Multiple Myeloma | |||
| U266B1 | Not widely reported | Not widely reported | Not widely reported |
| RPMI-8226 | Not widely reported | Not widely reported | Not widely reported |
| Pancreatic Cancer | |||
| (Various) | Not widely reported | Not widely reported | Median >1000[3] |
| Small Cell Lung Cancer | |||
| H69 | Not applicable | 167.5 ± 24.5[4] | 121.4 ± 41.1[4] |
| H865 | Not applicable | 334.6 ± 24.2[4] | 970 ± 133.3[4] |
Note: "Not widely reported" indicates a lack of consistent, directly comparable IC50 data in the public domain for the specified compound and cell line under standardized conditions.
Mechanism of Action: A Tale of Three Pathways
The anticancer activity of these three compounds stems from their distinct mechanisms of action, targeting different critical cellular processes.
Sangivamycin exhibits a multi-faceted approach by inhibiting both Protein Kinase C (PKC) and Cyclin-Dependent Kinase 9 (CDK9) . Inhibition of PKC can disrupt various signaling pathways involved in cell growth and proliferation. The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins, thereby promoting programmed cell death.
Flavopiridol is a potent, broad-spectrum cyclin-dependent kinase (CDK) inhibitor , targeting CDK1, CDK2, CDK4, CDK7, and CDK9. By inhibiting these key regulators of the cell cycle, Flavopiridol induces cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequently triggers apoptosis.[5][6]
Doxorubicin , a widely used chemotherapeutic agent, primarily functions as a topoisomerase II inhibitor .[7][8][9] It intercalates into DNA and traps the topoisomerase II-DNA complex, leading to DNA double-strand breaks. This DNA damage triggers a cascade of events, including cell cycle arrest and the activation of apoptotic pathways.[7][8][9][10]
Signaling Pathways and Experimental Workflows
To visualize the intricate molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and interpretation of results. Below are generalized protocols for the assays cited in this guide.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Sangivamycin, Flavopiridol, or Doxorubicin for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the respective compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the compounds at their IC50 concentrations for a specified duration (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Concluding Remarks
Sangivamycin demonstrates notable anticancer activity through its unique mechanism of inhibiting PKC and CDK9. While direct, comprehensive comparative data with Flavopiridol and Doxorubicin across a wide range of identical cell lines and conditions is still emerging, the available evidence suggests that Sangivamycin is a promising candidate for further preclinical and clinical investigation. Its distinct molecular targets may offer therapeutic advantages, particularly in cancers where PKC or CDK9 signaling pathways are dysregulated. This guide provides a foundational comparison to stimulate further research into the therapeutic potential of this compelling pyrido[2,3-d]pyrimidine compound.
References
- 1. Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The cyclin-dependent kinase inhibitor flavopiridol potentiates doxorubicin efficacy in advanced sarcomas: preclinical investigations and results of a phase I dose-escalation clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Doxorubicin-induced Cardiotoxicity: the Role of Topoisomerase 2b | Profiles RNS [uams-triprofiles.uams.edu]
- 9. cphi-online.com [cphi-online.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Novel Kinase Targets for Pyrido[2,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel pyrido[2,3-d]pyrimidine compound against established inhibitors for key kinase targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, and Cyclin-Dependent Kinase 4 (CDK4). The data presented is compiled from various studies and is intended to offer a comparative overview for research and drug development purposes.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of a representative pyrido[2,3-d]pyrimidine compound and well-established kinase inhibitors.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
Table 1: Comparison of EGFR Inhibitors
| Compound | Target Kinase | Cell Line | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine Analog | EGFR | A549 (Lung Carcinoma) | 7.23 |
| Erlotinib (Tarceva®) | EGFR | A549 (Lung Carcinoma) | 6.53 |
Table 2: Comparison of PIM-1 Kinase Inhibitors
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| Pyrido[2,3-d]pyrimidine Compound 4 | PIM-1 | In vitro kinase assay | 11.4 |
| AZD1208 | PIM-1 | In vitro kinase assay | 0.4 |
| Staurosporine | Pan-kinase | In vitro kinase assay | 16.7 |
Table 3: Comparison of CDK4/cyclin D1 Inhibitors
| Compound | Target Kinase | Assay Type | % Inhibition (at 100 µM) |
| Pyrido[2,3-d]pyrimidine 5a | CDK4/cyclin D1 | In vitro kinase assay | Promising |
| Palbociclib (Ibrance®) | CDK4/cyclin D1 | In vitro kinase assay | N/A (IC50 ~11 nM) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of these kinase targets are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., EGFR, PIM-1, CDK4/cyclin D1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (Pyrido[2,3-d]pyrimidine or alternative inhibitor)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the purified kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence or fluorescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, providing an indication of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability and the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine externalization.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Head-to-Head Comparison of Novel Pyrido[2,3-d]pyrimidine Analogs as Potent Anticancer Agents
A detailed analysis of recently developed pyrido[2,3-d]pyrimidine derivatives targeting key cancer-related kinases, including EGFR, PIM-1, and eEF-2K, reveals their potential as next-generation therapeutics. This guide provides a comparative overview of their biological activity, supported by experimental data and methodologies, to aid researchers in drug development.
The pyrido[2,3-d]pyrimidine scaffold has emerged as a significant pharmacophore in medicinal chemistry due to its diverse biological activities, particularly in the realm of oncology.[1][2][3] These compounds are structurally analogous to quinazolines, a core component of several approved tyrosine kinase inhibitors like gefitinib and erlotinib.[2] Recent research has focused on the synthesis and evaluation of novel analogs with improved potency and selectivity against various cancer-associated protein kinases. This guide offers a head-to-head comparison of promising pyrido[2,3-d]pyrimidine derivatives from recent studies, focusing on their inhibitory activity against key cancer targets.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected novel pyrido[2,3-d]pyrimidine analogs against various cancer cell lines and specific kinases.
Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Analogs in Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 8d | A-549 (Lung Cancer) | 7.23 | Erlotinib | 6.53 | [4] |
| PC-3 (Prostate Cancer) | 7.12 | Erlotinib | 11.05 | [4] | |
| Compound 8a | PC-3 (Prostate Cancer) | 7.98 | Erlotinib | 11.05 | [4] |
| Compound B1 | H1975 (NSCLC) | 0.087 | Olmutinib | 0.458 | [5] |
| A549 (NSCLC) | 1.508 | Olmutinib | 4.219 | [5] | |
| Compound B7 | H1975 (NSCLC) | 0.023 | Olmutinib | 0.458 | [5] |
| A549 (NSCLC) | 0.441 | Olmutinib | 4.219 | [5] | |
| Compound 4 | MCF-7 (Breast Cancer) | 0.57 | Doxorubicin | Not specified | [6][7] |
| HepG2 (Liver Cancer) | 1.13 | Doxorubicin | Not specified | [6][7] | |
| Compound 11 | MCF-7 (Breast Cancer) | 1.31 | Doxorubicin | Not specified | [6][7] |
| HepG2 (Liver Cancer) | 0.99 | Doxorubicin | Not specified | [6][7] | |
| Compound 6 | MDA-MB-231 (Breast Cancer) | Not specified | Not specified | Not specified | [8] |
| Compound 5a | MCF-7 (Breast Cancer) | 1.77 | Sorafenib | 3.90 | [9] |
| Compound 5e | MCF-7 (Breast Cancer) | 1.39 | Sorafenib | 3.90 | [9] |
| Compound 1 | MCF-7 (Breast Cancer) | 3.98 | Not specified | Not specified | [10] |
Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs
| Compound | Target Kinase | IC50 (nM) | Selectivity | Source |
| Compound B1 | EGFRL858R/T790M | 13 | >76-fold for EGFRWT | [5][11] |
| Compound 4 | PIM-1 | 11.4 | Not specified | [6] |
| Compound 10 | PIM-1 | 17.2 | Not specified | [6] |
| Compound 6 | eEF-2K | 420 | Not specified | [8] |
| Compound 9 | eEF-2K | 930 | Not specified | [8] |
| Compound 11c | Tyrosine Kinases (TK) | 173 | Not specified | [12] |
| Compound 5a | VEGFR-2 | 217 | Not specified | [9] |
| HER-2 | 168 | Not specified | [9] | |
| Compound 5e | VEGFR-2 | 124 | Not specified | [9] |
| HER-2 | 77 | Not specified | [9] | |
| Compound 1 | EGFRWT | 93 | Not specified | [10] |
| EGFRT790M | 174 | Not specified | [10] |
Signaling Pathways and Experimental Workflows
The development of these potent pyrido[2,3-d]pyrimidine analogs often involves targeting critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.
Caption: EGFR Signaling Pathway Inhibition.
The evaluation of these compounds typically follows a standardized workflow to determine their anticancer potential, starting from in vitro cytotoxicity assays and progressing to more complex mechanistic studies.
Caption: Experimental Workflow for Anticancer Evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of novel pyrido[2,3-d]pyrimidine analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the antiproliferative activity of compounds on cancer cell lines.[4][5]
-
Cell Seeding: Cancer cells (e.g., A-549, H1975, MCF-7) are seeded in 96-well plates at a density of 5x103 to 1x104 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized pyrido[2,3-d]pyrimidine analogs are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations with culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase, such as EGFR.[5]
-
Plate Coating: 96-well plates are coated with a substrate of the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases) and incubated overnight.
-
Kinase Reaction: The recombinant human kinase enzyme is mixed with the test compound (pyrido[2,3-d]pyrimidine analog) at various concentrations and ATP in a kinase reaction buffer. This mixture is then added to the coated wells.
-
Incubation: The plate is incubated for a specified time (e.g., 1 hour) at room temperature to allow the kinase reaction to proceed.
-
Detection: After washing the plate, a primary antibody that recognizes the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: A substrate for HRP (e.g., TMB) is added to develop a colorimetric signal.
-
Absorbance Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion
The presented data highlights the significant potential of novel pyrido[2,3-d]pyrimidine analogs as potent and selective anticancer agents. Compounds such as B1 and B7 demonstrate remarkable inhibitory activity against the clinically relevant EGFRL858R/T790M mutant, suggesting their potential to overcome acquired resistance to existing EGFR inhibitors.[5] Furthermore, analogs like Compound 4 and Compound 10 show potent inhibition of PIM-1 kinase, a key regulator of cell survival and proliferation.[6] The diverse range of targeted kinases and the promising in vitro activities underscore the importance of the pyrido[2,3-d]pyrimidine scaffold in the development of new cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benthamdirect.com [benthamdirect.com]
"cross-validation of in vitro and in vivo results for 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide"
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the methodologies and data relevant to the cross-validation of in vitro and in vivo results for the compound class of pyrido[2,3-d]pyrimidines. While specific experimental data for "4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide" is not publicly available, this document utilizes data from structurally related pyrido[2,3-d]pyrimidine derivatives to illustrate the crucial process of translating preclinical laboratory findings into potential in vivo efficacy.
The pyrido[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently associated with kinase inhibition and demonstrating a wide range of biological activities, including anticancer properties.[1][2][3][4] The successful development of these compounds hinges on the rigorous correlation between their activity in cellular assays and their performance in animal models.
I. Comparative In Vitro Efficacy
Pyrido[2,3-d]pyrimidine derivatives have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Selected Pyrido[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | H1975 (Lung) | A549 (Lung) | PC-3 (Prostate) | Reference Compound(s) |
| Compound Series A | 0.57 | 1.13 | - | - | - | Staurosporine (IC50 = 5.07 µM for HepG2) |
| Compound Series B | 1.39 - 1.77 | 2.68 - 2.71 | - | - | - | Taxol |
| Compound Series C | ~1.8 | - | 0.087 | >50 | - | Olmutinib, AZD9291 |
| Compound Series D | Potent Activity | - | - | Good Activity | Good Activity | Etoposide |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. The series letters (A, B, C, D) are used to represent different studies and not specific compound names.
II. Key In Vitro Experimental Protocols
A. Cell Viability and Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrido[2,3-d]pyrimidine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
B. Kinase Inhibition Assays
Since many pyrido[2,3-d]pyrimidine derivatives function as kinase inhibitors, in vitro kinase assays are essential to determine their specific molecular targets and potency.
Protocol (General Radiometric Assay):
-
Reaction Setup: In a reaction buffer, combine the purified target kinase (e.g., EGFR, PIM-1), the substrate (a peptide or protein that the kinase phosphorylates), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Termination: Stop the reaction, often by adding a solution like phosphoric acid.
-
Separation and Detection: Separate the phosphorylated substrate from the unreacted ATP, typically using phosphocellulose paper or beads. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.
-
Data Analysis: Determine the inhibitory activity of the compound and calculate its IC50 value against the specific kinase.
III. In Vivo Efficacy and Cross-Validation
In vivo studies, typically using xenograft models in immunocompromised mice, are critical for evaluating the therapeutic potential of anticancer compounds.
Table 2: Representative In Vivo Data for a Pyrido[2,3-d]pyrimidine Derivative
| Compound | Animal Model | Tumor Type | Dosing | Outcome |
| Derivative X | Nude Mice | Colo-205 Xenograft | 50 mg/kg, p.o., daily | Significant tumor growth inhibition |
| Derivative Y | Nude Mice | U87MG Xenograft | 50 mg/kg, p.o., daily | Significant tumor growth inhibition with manageable toxicity |
Note: This table presents illustrative data based on findings for this class of compounds.
A. Xenograft Mouse Model Protocol
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (dissolved in a suitable vehicle) via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
IV. Visualizing the Workflow and Underlying Biology
A. Experimental Workflow for In Vitro to In Vivo Cross-Validation
Caption: Workflow for cross-validating in vitro and in vivo results.
B. Simplified EGFR Signaling Pathway
Many pyrido[2,3-d]pyrimidine derivatives target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-d]pyrimidine derivative.
V. Conclusion
The cross-validation of in vitro and in vivo data is a cornerstone of preclinical drug development. For the pyrido[2,3-d]pyrimidine class of compounds, a strong correlation between potent in vitro cytotoxicity and kinase inhibition with significant in vivo tumor growth inhibition in xenograft models is a key indicator of therapeutic potential. This guide provides a framework for the types of experiments and data required for this critical evaluation, using existing data on pyrido[2,3-d]pyrimidine derivatives as a surrogate for the specifically requested but uncharacterized compound. Researchers are encouraged to employ these methodologies to rigorously assess the translational potential of novel chemical entities.
References
A Comparative Analysis of Carboxamide X and Standard Antibiotics Against Staphylococcus aureus
This guide provides a comprehensive benchmark of the antimicrobial activity of a novel investigational carboxamide, designated Carboxamide X, against the clinically significant pathogen Staphylococcus aureus. The performance of Carboxamide X is compared with two standard-of-care antibiotics, Vancomycin and Linezolid. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support further investigation and development.
Data Presentation
The antimicrobial efficacy of Carboxamide X, Vancomycin, and Linezolid was determined by evaluating their Minimum Inhibitory Concentrations (MIC) against a panel of Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). The results are summarized in the table below.
| Compound | Test Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Carboxamide X | Staphylococcus aureus (ATCC 29213) | 0.5 | 1 | 0.25 - 2 |
| Methicillin-Resistant S. aureus (MRSA) (ATCC 33592) | 1 | 2 | 0.5 - 4 | |
| Vancomycin | Staphylococcus aureus (ATCC 29213) | 1 | 2 | 0.5 - 2 |
| Methicillin-Resistant S. aureus (MRSA) (ATCC 33592) | 1 | 2 | 1 - 4 | |
| Linezolid | Staphylococcus aureus (ATCC 29213) | 1 | 2 | 0.5 - 4 |
| Methicillin-Resistant S. aureus (MRSA) (ATCC 33592) | 2 | 4 | 1 - 4 |
MIC₅₀ and MIC₉₀ represent the minimum concentrations of the antibiotic that inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The following protocols were employed to generate the comparative data presented above.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method was used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
a. Inoculum Preparation:
-
Select three to five well-isolated colonies of the S. aureus strain from an overnight culture on a non-selective agar plate.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antimicrobial Dilutions:
-
Prepare stock solutions of Carboxamide X, Vancomycin, and Linezolid in an appropriate solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the susceptibility of a bacterial isolate to an antimicrobial agent.[1][2][3]
a. Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol (steps 1a-1c).
b. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[1]
c. Application of Antimicrobial Disks:
-
Aseptically place paper disks impregnated with a standard concentration of Carboxamide X, Vancomycin, and Linezolid onto the inoculated agar surface.
-
Ensure the disks are placed at least 24 mm apart from center to center.[2]
-
Gently press each disk to ensure complete contact with the agar.
d. Incubation and Interpretation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[3]
-
After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for benchmarking and a key bacterial signaling pathway potentially targeted by antimicrobial agents.
Caption: Experimental workflow for benchmarking antimicrobial activity.
Caption: The Agr quorum sensing pathway in S. aureus.
References
"evaluating the therapeutic index of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide"
A Comparative Guide for Researchers in Drug Development
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central focus of oncological research. Within this landscape, the pyrido[2,3-d]pyrimidine scaffold has emerged as a promising heterocyclic system due to its diverse biological activities. This guide provides a comparative evaluation of the therapeutic index of a specific class of these compounds: 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleoside analogs, with a focus on 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide and its closely related derivatives.
Introduction to 4-Amino-5-oxopyrido[2,3-d]pyrimidine Nucleosides
The compound of interest, this compound, is a nucleoside analog incorporating the 4-amino-5-oxopyrido[2,3-d]pyrimidine core linked to a sugar moiety. This structural motif is designed to mimic endogenous nucleosides, with the goal of interfering with nucleic acid synthesis and other critical cellular processes in rapidly dividing cancer cells. Research into this class of compounds has revealed significant in vitro cytotoxicity against various cancer cell lines.
In Vitro Efficacy and Selectivity
A key measure of a potential anticancer drug's promise is its therapeutic index, which reflects the window between its effective therapeutic dose and its toxic dose. In an in vitro setting, this is often assessed by comparing the concentration of the compound that inhibits cancer cell proliferation by 50% (EC50) to the concentration that is toxic to normal, healthy cells.
A study on a series of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides provides valuable data for this initial assessment. The cytotoxicity of these compounds was evaluated against human prostate cancer cells (HTB-81), mouse melanoma cells (B16), and normal human fibroblasts (NHF).
| Compound | Target Cell Line | EC50 (µM) | In Vitro Selectivity Index (NHF EC50 / Cancer Cell EC50) |
| 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine | HTB-81 (Prostate) | 0.08 | 0.75 |
| B16 (Melanoma) | 0.08 | 0.75 | |
| NHF (Normal) | 0.06 | - | |
| 4-amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidine | HTB-81 (Prostate) | 0.73 | 28 |
| B16 (Melanoma) | >20 | >1 | |
| NHF (Normal) | >20 | - |
Data summarized from Seley, C. J., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of medicinal chemistry, 43(25), 4877–4883.[1]
Notably, 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine demonstrated high potency but low selectivity, as it was similarly toxic to both cancer and normal cells. In contrast, the xylofuranosyl analog exhibited a highly favorable in vitro selectivity index of 28 against the prostate cancer cell line, indicating a much wider therapeutic window in this preclinical model.[1]
Comparison with Alternative Anticancer Agents
To contextualize the potential of these novel compounds, it is essential to compare their performance with established chemotherapeutic agents. While direct comparative data from the same study is unavailable, we can reference typical in vitro potency ranges for commonly used anticancer drugs.
| Drug Class | Example Drug | Typical In Vitro Potency (IC50/EC50) |
| Anthracyclines | Doxorubicin | Nanomolar to low micromolar |
| Taxanes | Paclitaxel | Nanomolar to low micromolar |
| Platinum Compounds | Cisplatin | Low micromolar |
| Antimetabolites | Gemcitabine | Nanomolar to low micromolar |
The high potency of the ribofuranosyl derivative (80 nM) is comparable to that of many established drugs. However, its low selectivity is a significant concern. The xylofuranosyl derivative, while less potent (730 nM), demonstrates a promising level of selectivity that warrants further investigation.
Experimental Protocols
Determination of In Vitro Cytotoxicity (EC50)
The following is a generalized protocol for determining the 50% effective concentration (EC50) of a compound against adherent cancer and normal cell lines.
-
Cell Seeding: Plate cells (e.g., HTB-81, B16, NHF) in 96-well microtiter plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Treatment: Add the compound dilutions to the appropriate wells, including a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a metabolic assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a reporter gene assay.
-
Data Analysis: Construct a dose-response curve by plotting cell viability against the logarithm of the compound concentration. The EC50 value is the concentration at which a 50% reduction in cell viability is observed.
Signaling Pathways and Mechanism of Action
As nucleoside analogs, 4-amino-5-oxopyrido[2,3-d]pyrimidine derivatives are hypothesized to exert their anticancer effects by interfering with nucleic acid metabolism. The proposed mechanism involves intracellular phosphorylation by kinases to form the corresponding nucleotide analogs, which can then inhibit key enzymes involved in DNA and RNA synthesis or be incorporated into growing nucleic acid chains, leading to chain termination and apoptosis.
Conclusion and Future Directions
The 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleoside scaffold represents a promising area for the development of novel anticancer agents. The available in vitro data highlights the potential for achieving a favorable therapeutic index, as exemplified by the xylofuranosyl derivative's selectivity for prostate cancer cells over normal fibroblasts. However, further research is imperative. Future studies should focus on:
-
In vivo efficacy and toxicity studies in animal models to establish a true therapeutic index (e.g., by determining the maximum tolerated dose and the effective dose).
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the absorption, distribution, metabolism, and excretion of these compounds.
-
Detailed mechanistic studies to elucidate the specific enzymes and pathways targeted by these analogs.
-
Head-to-head comparison with standard-of-care drugs in a panel of cancer cell lines and in vivo models.
By addressing these research questions, the full therapeutic potential of this promising class of compounds can be realized, paving the way for the development of more effective and safer cancer therapies.
References
"structure-activity relationship (SAR) studies of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide derivatives"
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide and its derivatives, focusing on their potential as anticancer agents. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated view of the synthetic strategies, biological activities, and potential mechanisms of action for this class of compounds.
Introduction
Pyrido[2,3-d]pyrimidine nucleosides represent a class of compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purine nucleosides, allowing them to interact with various biological targets. The core structure, this compound, which incorporates a ribofuranosyl moiety, has been a focal point of SAR studies to develop potent and selective anticancer agents. These compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. This guide summarizes the key findings from studies on these derivatives, presenting their biological data, outlining the experimental approaches, and visualizing the potential cellular pathways they modulate.
Quantitative Data Summary
The cytotoxic activity of various 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleoside derivatives has been evaluated against several cancer cell lines. The data presented below is sourced from in vitro studies and is crucial for understanding the structure-activity relationships.[1]
Table 1: In Vitro Cytotoxicity of 4-Amino-5-oxopyrido[2,3-d]pyrimidine Nucleoside Derivatives
| Compound ID | Sugar Moiety | Cell Line | EC50 (µM) |
| 1b | β-D-Ribofuranosyl | HTB-81 (Human Prostate Cancer) | 0.06 - 0.08 |
| B16 (Mouse Melanoma) | 0.06 - 0.08 | ||
| NHF (Normal Human Fibroblasts) | 0.06 - 0.08 | ||
| 2b | β-D-Xylofuranosyl | HTB-81 (Human Prostate Cancer) | 0.73 |
| NHF (Normal Human Fibroblasts) | >20 |
Key Observations from the Data:
-
Potency of the Ribofuranosyl Derivative (1b): The β-D-ribofuranosyl derivative (1b) demonstrated the most potent cytotoxic activity, with EC50 values in the nanomolar range against both human prostate cancer (HTB-81) and mouse melanoma (B16) cell lines.[1]
-
Lack of Selectivity with the Ribofuranosyl Moiety: Compound 1b was also found to be equally potent against normal human fibroblasts (NHF), indicating a lack of selectivity between cancerous and non-cancerous cells.[1]
-
Improved Selectivity with the Xylofuranosyl Moiety (2b): In contrast, the β-D-xylofuranosyl derivative (2b) exhibited a favorable in vitro selectivity index of 28, being significantly more potent against the HTB-81 cancer cell line (EC50 = 0.73 µM) compared to normal fibroblasts (EC50 > 20 µM).[1] This highlights the critical role of the sugar moiety's stereochemistry in determining both potency and selectivity.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and biological evaluation of the 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleoside derivatives, based on the available literature.
General Synthesis
The synthesis of the target nucleosides generally involves a multi-step process:
-
Synthesis of the Pyrido[2,3-d]pyrimidine Core: The heterocyclic core, 4-amino-5-oxopyrido[2,3-d]pyrimidine, is typically synthesized from a substituted pyridine precursor. For instance, 2-amino-3-cyano-4-methoxypyridine can be converted to the desired core in a two-step process.[1]
-
Glycosylation: The silylated 4-amino-5-oxopyrido[2,3-d]pyrimidine is then condensed with a variety of 1-O-acetylated pentose sugar derivatives. This glycosylation step is crucial for introducing the sugar moiety.
-
Deprotection and Derivatization: Following glycosylation, deprotection of the sugar's hydroxyl groups is performed to yield the final nucleoside analogs. Further derivatizations can be carried out to explore a wider range of chemical space.[1]
A generalized workflow for the synthesis is depicted below:
References
Independent Verification of the Biological Activity of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the biological activity of the novel compound 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide. Due to the novelty of this specific molecule, direct experimental data is not yet available in published literature. Therefore, this document outlines a hypothesized biological activity based on the known functions of its core chemical scaffold, pyrido[2,3-d]pyrimidine, and proposes a comprehensive experimental plan for its verification. The performance of this compound will be hypothetically compared against established compounds acting on the same proposed targets.
The pyrido[2,3-d]pyrimidine scaffold is a prominent heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer and anti-inflammatory activities.[1][2][3][4][5] Notably, various compounds with this core structure have been investigated as inhibitors of protein kinases, cyclin-dependent kinases (CDKs), and as inducers of apoptosis.[2][6]
Based on this evidence, a primary hypothesized biological activity for the target compound is anticancer activity , potentially through the inhibition of key enzymes in cancer cell proliferation, such as topoisomerase II or cyclin-dependent kinases. A secondary hypothesized activity is anti-inflammatory action , based on the known roles of similar compounds.
Comparative Analysis of Hypothesized Activities
To verify the biological activity of the target compound, a direct comparison with well-characterized inhibitors is proposed. For the hypothesized anticancer activity, Etoposide, a known topoisomerase II inhibitor, and Palbociclib, a known CDK4/6 inhibitor, will serve as positive controls and comparators. For the hypothesized anti-inflammatory activity, the compound will be compared with Zileuton, an inhibitor of neutrophil chemotaxis.
Table 1: Comparative cytotoxic activity (IC50) in cancer cell lines
| Compound | Cell Line: MCF-7 (Breast Cancer) IC50 (µM) | Cell Line: PC-3 (Prostate Cancer) IC50 (µM) | Cell Line: A549 (Lung Cancer) IC50 (µM) |
| Target Compound | Experimental Data | Experimental Data | Experimental Data |
| Etoposide | 0.5 - 1.5 | 1.0 - 2.5 | 0.8 - 2.0 |
| Palbociclib | 0.06 - 0.1 | Not applicable | Not applicable |
Table 2: Comparative Topoisomerase II inhibition
| Compound | Concentration (µM) | % Inhibition of Topoisomerase II |
| Target Compound | Experimental Data | Experimental Data |
| Etoposide | 10 | > 95% |
| Doxorubicin | 5 | > 95% |
Table 3: Comparative neutrophil chemotaxis inhibition
| Compound | Concentration (µM) | % Inhibition of Neutrophil Migration |
| Target Compound | Experimental Data | Experimental Data |
| Zileuton | 10 | ~ 50-70% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the target compound on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3, and A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of the target compound, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Topoisomerase II Inhibition Assay
Objective: To assess the inhibitory effect of the target compound on human topoisomerase II.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and an ATP-containing assay buffer.
-
Compound Addition: The target compound at various concentrations, a positive control (e.g., Etoposide), and a vehicle control are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 30-60 minutes.
-
Reaction Termination: The reaction is stopped by adding a stop solution/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA products are separated on a 1% agarose gel.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase II is determined by the reduction in the amount of relaxed DNA compared to the control.
Neutrophil Chemotaxis Assay
Objective: To evaluate the effect of the target compound on neutrophil migration towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.[7][8]
-
Chemotaxis Setup: A Boyden chamber or a transwell insert with a 3-5 µm pore size membrane is used.[8][9]
-
Compound and Chemoattractant Addition: The lower chamber is filled with a chemoattractant (e.g., IL-8 or fMLP). The isolated neutrophils are pre-incubated with the target compound, a positive control (e.g., Zileuton), or a vehicle control and then added to the upper chamber.[7]
-
Incubation: The chamber is incubated at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Cell Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence with a plate reader.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence of the compound to the number of migrated cells in the vehicle control.
Visualizations
Caption: Workflow for anticancer activity verification.
Caption: Workflow for anti-inflammatory activity verification.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. criver.com [criver.com]
- 9. Chemotaxis Assays, Determination of Neutrophils Migration [bio-protocol.org]
Safety Operating Guide
4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide proper disposal procedures
Absence of specific safety data for 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide necessitates a cautious and compliant approach to its disposal. Researchers and laboratory personnel must adhere to established best practices for handling potentially hazardous, biologically active chemical compounds. This guide provides a procedural framework for the safe disposal of this and similar novel chemical entities.
The specified compound, this compound, is a complex heterocyclic molecule. The pyrido[2,3-d]pyrimidine core is a scaffold of interest in medicinal chemistry, with some derivatives showing potent biological activity. Given the absence of a specific Safety Data Sheet (SDS), it is imperative to treat this compound as potentially hazardous.
Core Principles for Disposal
Disposal procedures should be guided by the principles of risk minimization, regulatory compliance, and environmental protection. The primary steps involve waste characterization, segregation, and selection of the appropriate disposal route in consultation with institutional Environmental Health and Safety (EHS) personnel.
Step-by-Step Disposal Protocol
-
Hazard Assessment: In the absence of specific data, assume the compound is toxic, biologically active, and potentially mutagenic or carcinogenic. The ribose-like moiety and the nitrogen-rich heterocyclic core are common features in bioactive molecules.
-
Personal Protective Equipment (PPE): Always handle the compound and its waste with appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container. The label should include the full chemical name and a warning of its potential hazards.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and labeled hazardous waste container. Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent waste should typically be segregated.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with the compound. The choice of decontaminating agent should be based on the solvent used and general laboratory procedures for similar compounds.
-
Consultation and Documentation: Consult with your institution's EHS department to determine the final disposal pathway. Provide them with all available information about the compound. Maintain a detailed record of the waste generated.
-
Final Disposal: The EHS department will arrange for the collection and disposal of the hazardous waste by a licensed contractor, likely through high-temperature incineration.
Information to Reference from Analogous Compound SDS
When a specific SDS is unavailable, researchers should consult the SDS of a structurally similar or commercially available pyrido[2,3-d]pyrimidine derivative. The following table outlines the key sections to review for disposal guidance.
| SDS Section | Information to Extract for Disposal Guidance |
| Section 2: Hazards | Provides an overview of potential health and environmental hazards, which informs the level of precaution needed for handling and disposal. |
| Section 7: Handling | Details safe handling practices, which are directly applicable to the management of waste containing the chemical. |
| Section 8: PPE | Specifies the necessary personal protective equipment to be worn when handling the compound and its waste. |
| Section 13: Disposal | Offers guidance on appropriate disposal methods and regulatory requirements, which can serve as a strong basis for the novel compound's disposal plan. |
| Section 14: Transport | Provides information on proper shipping descriptions and classifications, which is relevant for the off-site transport of the waste. |
| Section 15: Regulatory | Outlines specific regulations that may apply to the chemical class, ensuring compliance with local, state, and federal laws. |
Below is a logical workflow for the disposal of a novel chemical compound in a laboratory setting.
Caption: Workflow for Novel Chemical Disposal.
Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of the novel chemical compound 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide. Due to the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandated. This guidance is based on best practices for handling new chemical entities and related compounds, such as nucleoside analogs and pyrido[2,3-d]pyrimidine derivatives, which are known to possess biological activity.
Hazard Assessment and Engineering Controls
Given the unknown toxicological properties of this compound, a thorough risk assessment is the first critical step.[1] All work should be conducted in a well-ventilated laboratory, and for procedures with a risk of aerosol generation (e.g., weighing, preparing solutions, sonicating), a certified chemical fume hood is mandatory.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is recommended to minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Enhanced Precautions (for potent compound handling) |
| Low-Hazard Activities | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - |
| (e.g., handling sealed containers) | ||
| Moderate-Hazard Activities | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| (e.g., weighing, preparing stock solutions) | ||
| High-Hazard Activities | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) | - Full-body protective suit (if significant exposure is possible) |
| (e.g., large-scale synthesis, potential for aerosolization) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to ensure safety and prevent contamination.
Caption: Step-by-step workflow for handling the compound.
Protocol for Weighing Solid Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Perform weighing within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use anti-static weighing paper or a tared container.
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.
-
Treat all disposable materials used in the process as contaminated waste.
Protocol for Preparing Stock Solutions:
-
Conduct all solution preparation within a certified chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped and placed within a secondary container.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
